N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
Description
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Properties
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-4-7(5-8-2)10(3)9-6/h4,8H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFXSJNRLYKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629686 | |
| Record name | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852227-87-3 | |
| Record name | 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Properties of N-substituted Pyrazole Methylamines
Disclaimer: Detailed experimental and pharmacological data for N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine is not extensively available in the public scientific literature. This guide provides the available physicochemical properties for the specified compound and utilizes a closely related, well-documented analogue, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline, as a representative example to illustrate the synthesis, potential biological activities, and experimental methodologies associated with this class of molecules. This approach is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals interested in N-substituted pyrazole methylamines.
Core Properties of this compound
While comprehensive experimental data is limited, the fundamental physicochemical properties of this compound have been reported. These are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃ | PubChem |
| Molecular Weight | 139.20 g/mol | Sigma-Aldrich[1] |
| IUPAC Name | N-methyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine | - |
| SMILES | CNCc1cc(C)nn1C | Sigma-Aldrich[1] |
| InChI Key | RTTFXSJNRLYKMF-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| PubChem Substance ID | 329781032 | Sigma-Aldrich[1] |
Representative Analogue: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline
To illustrate the potential properties and experimental evaluation of this class of compounds, this section details the characteristics of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline, a compound that has been synthesized and evaluated for its biological activities.
Synthesis and Characterization
The synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives typically involves a multi-step process. A general synthetic route is outlined below.
Experimental Protocol: Synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives
This protocol is a generalized representation based on common synthetic methodologies for this class of compounds.
-
Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde: A Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles. This involves treating the 1,3-diphenyl-1H-pyrazole with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature and then heated to facilitate the reaction. After completion, the mixture is neutralized, and the product is extracted.
-
Reductive Amination: The synthesized pyrazole-4-carbaldehyde is then reacted with a substituted aniline in the presence of a reducing agent. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are commonly used for this step. The reaction is typically carried out in a suitable solvent like methanol or dichloromethane at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, often by column chromatography.
Caption: General synthetic workflow for N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives.
Biological Activity and Pharmacological Properties
Derivatives of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline have been investigated for various biological activities, including anticancer and antiviral properties.[2][3]
Anticancer Activity:
Several derivatives of this class have shown potent antiproliferative activity against various cancer cell lines.[2] For example, some compounds have demonstrated inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[2]
| Compound | Target Cell Line | IC₅₀ (µM) |
| 5a | MCF-7 (Breast Cancer) | 1.88 ± 0.11 |
| 5a | B16-F10 (Melanoma) | 2.12 ± 0.15 |
| Data from: Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.[2] |
Antiviral Activity:
Certain derivatives have also been evaluated for their antiviral properties, with some showing activity against Respiratory Syncytial Virus (RSV).[3] The mechanism of action for the anti-RSV activity is an area of ongoing research.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Potential Signaling Pathway Involvement
The anticancer activity of some N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives has been linked to the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[2] CDKs are crucial for the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.
Caption: Hypothesized mechanism of action via CDK2 inhibition.
Conclusion
While specific, in-depth data on this compound is scarce, the broader family of N-substituted pyrazole methylamines represents a promising area of research in medicinal chemistry. The representative analogue, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline, demonstrates the potential for these compounds to exhibit significant biological activities, including anticancer and antiviral effects. The synthetic methodologies are generally accessible, and standard in vitro assays can be employed to evaluate their therapeutic potential. Further research into this class of compounds could lead to the development of novel therapeutic agents.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
This technical guide provides a comprehensive overview of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine, a pyrazole derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of data for this specific compound, information from closely related analogs is included to provide a thorough understanding of its expected properties and biological activities.
Chemical Identity and Physicochemical Properties
Structure:
Figure 1. Chemical structure of this compound.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃ | [1][2] |
| Molecular Weight | 139.20 g/mol | [1] |
| IUPAC Name | N-methyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine | N/A |
| InChI | InChI=1S/C7H13N3/c1-6-4-7(5-8-2)10(3)9-6/h4,8H,5H2,1-3H3 | [2] |
| InChIKey | RTTFXSJNRLYKMF-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CNCC1=CC(=NN1C)C | [2] |
| MDL Number | MFCD08700823 | [1] |
| PubChem Substance ID | 329781032 | [1] |
| Predicted XlogP | 0.0 | [2] |
Table 2: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 140.11823 | 129.1 |
| [M+Na]⁺ | 162.10017 | 138.3 |
| [M-H]⁻ | 138.10367 | 130.6 |
| [M+NH₄]⁺ | 157.14477 | 150.3 |
| [M+K]⁺ | 178.07411 | 137.0 |
| Data sourced from PubChem and calculated using CCSbase.[2] |
Experimental Protocols
While a specific, published synthesis protocol for this compound was not identified, a plausible synthetic route can be derived from established methods for the synthesis of related pyrazole derivatives. A likely approach involves the reductive amination of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with N-methylamine.
Proposed Synthesis of this compound
This proposed two-step synthesis starts with the formylation of 1,3-dimethyl-1H-pyrazole, followed by reductive amination.
Step 1: Synthesis of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde
-
Reagents and Materials:
-
1,3-dimethyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
-
-
Procedure:
-
To a stirred solution of N,N-Dimethylformamide (DMF) in dichloromethane (DCM) at 0 °C, slowly add phosphorus oxychloride (POCl₃).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1,3-dimethyl-1H-pyrazole in DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield 1,3-dimethyl-1H-pyrazole-5-carbaldehyde.
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Step 2: Reductive Amination to Yield this compound
-
Reagents and Materials:
-
1,3-dimethyl-1H-pyrazole-5-carbaldehyde
-
N-methylamine (solution in THF or ethanol)
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)
-
Methanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) (1M)
-
Sodium hydroxide (NaOH) (1M)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator.
-
-
Procedure:
-
Dissolve 1,3-dimethyl-1H-pyrazole-5-carbaldehyde in methanol or THF in a round-bottom flask.
-
Add N-methylamine solution to the flask and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by adding 1M HCl.
-
Make the solution basic by adding 1M NaOH.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Quantitative Data
No specific quantitative data such as NMR or IR spectra for this compound are available in the searched literature. However, the expected spectral characteristics can be inferred from data on similar pyrazole derivatives.
Table 3: Representative Spectral Data for Related Pyrazole Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | 7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, pyrazole-H), 2.25 (s, 6H, 2xCH₃) | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | [3] |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 7.78 (d, 4H), 7.34 (d, 4H), 5.74 (s, 1H), 3.40 (s, 3H), 2.48 (s, 6H), 1.24 (s, 9H) | 160.9, 145.9, 135.8, 130.9, 129.8, 129.0, 103.7, 35.6, 32.4, 30.4, 21.9 | [4] |
For the target compound, this compound, one would expect to see signals corresponding to the two methyl groups on the pyrazole ring, the N-methyl group, the methylene bridge, and the pyrazole ring proton in the ¹H NMR spectrum. The ¹³C NMR would show corresponding signals for each unique carbon atom.
Biological Activity of Related Pyrazole Derivatives
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, making them privileged structures in medicinal chemistry.[5][6][7] While the specific biological profile of this compound is not documented, the activities of related compounds suggest potential areas of interest for future research.
Table 4: Summary of Biological Activities of Pyrazole Derivatives
| Activity | Description | Example Compounds/Derivatives | Source |
| Anticancer | Several pyrazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. | Isolongifolanone derivatives with a pyrazole ring, S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazole moiety. | [5][7] |
| Anti-inflammatory | Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as COX inhibitors. | 1,3,4,5-tetrasubstituted pyrazole derivatives, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline. | [6][7] |
| Antimicrobial | Pyrazole-containing compounds have shown activity against various bacteria and fungi. | Tri-substituted pyrazole derivatives, ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylates. | [5] |
| Neuroprotective | Certain pyrazoles have shown potential in protecting neurons from damage in in vitro models. | 4,5-dihydro-1-H-pyrazoles. | [7] |
Visualizations
Logical Workflow: Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
Caption: Synthesis and characterization workflow for the target compound.
This guide provides a foundational understanding of this compound for research and development purposes. Further experimental work is necessary to fully characterize its properties and potential applications.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - this compound (C7H13N3) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. jchr.org [jchr.org]
- 6. mdpi.com [mdpi.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical characteristics of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
An In-depth Technical Guide on the Physicochemical Characteristics of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, a small molecule belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Understanding the physicochemical properties of such compounds is fundamental for drug discovery and development, as these characteristics influence absorption, distribution, metabolism, excretion, and toxicity (ADMET). This document consolidates available data on the compound's chemical identity and properties. Due to the limited publicly available experimental data for this specific molecule, this guide also furnishes detailed, standardized experimental protocols for determining critical parameters such as pKa, the partition coefficient (logP), and aqueous solubility. These protocols are accompanied by workflow diagrams to ensure clarity and reproducibility in a research setting.
Introduction
This compound is a heterocyclic amine containing a pyrazole nucleus. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms and is a privileged scaffold in medicinal chemistry.[2][4] Compounds incorporating this motif have been successfully developed into drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents.[1][3] The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[2] Parameters such as acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility directly impact a molecule's ability to dissolve in physiological fluids, permeate biological membranes, and interact with its molecular target. Therefore, a thorough characterization of these properties is an indispensable step in the early stages of drug development.
Chemical Identity
The fundamental identification and structural details of this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₃N₃[5][6] |
| Molecular Weight | 139.20 g/mol [6] |
| Canonical SMILES | CNCC1=CC(C)=NN1C[6] |
| InChI Key | RTTFXSJNRLYKMF-UHFFFAOYSA-N[5][6] |
| CAS Number | Not explicitly found for the N,N-dimethyl derivative, but related structures exist. |
Physicochemical Properties
| Property | Value | Method |
| Monoisotopic Mass | 139.11095 Da[5] | Predicted |
| XlogP | 0.0[5] | Predicted |
| pKa | To Be Determined | See Protocol 4.1 |
| Aqueous Solubility | To Be Determined | See Protocol 4.3 |
| Physical Form | Solid[6] | Experimental |
Experimental Protocols for Physicochemical Characterization
Given the absence of comprehensive experimental data for this compound, this section provides detailed methodologies for determining its key physicochemical properties.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, determining the pKa of its conjugate acid is crucial. Potentiometric titration is a highly accurate and standard method for pKa determination.[7][8]
Methodology
-
Preparation: A stock solution of the compound (e.g., 1 mM) is prepared in water or a suitable co-solvent. The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[9]
-
Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[9]
-
Titration: The sample solution is acidified to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl). The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[9]
-
Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at the half-equivalence point.[8]
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The n-octanol/water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method, though labor-intensive, is considered the "gold standard" for its direct measurement of partitioning.[10][11]
Methodology
-
Phase Preparation: Equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and allowed to saturate each other for at least 24 hours. The phases are then separated.[10]
-
Sample Preparation: A known amount of the compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).
-
Partitioning: The two pre-saturated phases are combined in a flask with the dissolved compound. The flask is sealed and shaken at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-24 hours) to allow equilibrium to be reached.[12][13]
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.
-
Quantification: The concentration of the compound in each phase (n-octanol and aqueous buffer) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[14]
Caption: Workflow for logP determination by the shake-flask method.
Determination of Kinetic Aqueous Solubility by Turbidimetry
Aqueous solubility is a critical property affecting drug absorption and formulation.[15] Kinetic solubility assays are widely used in early drug discovery for their high-throughput nature.[4][16] They measure the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.
Methodology
-
Stock Solution: A high-concentration stock solution of the compound is prepared in 100% DMSO (e.g., 10 mM).[5]
-
Serial Dilution: The DMSO stock solution is serially diluted in a 96-well plate to create a range of concentrations.
-
Addition to Buffer: Each DMSO solution is then diluted (e.g., 50-fold) into an aqueous buffer (e.g., PBS, pH 7.4), resulting in a final DMSO concentration typically between 1-2%.[5]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation.[4][5]
-
Measurement: The turbidity (light scattering) of each well is measured using a plate reader at a specific wavelength (e.g., 620 nm).[4][5]
-
Analysis: The solubility is determined as the highest concentration at which the measured absorbance does not significantly exceed that of the buffer/DMSO control, indicating the point of precipitation.[5]
Caption: Workflow for kinetic solubility determination by turbidimetry.
Biological Context and Potential Signaling Pathways
While specific biological targets and signaling pathways for this compound are not documented in publicly available literature, the broader class of pyrazole derivatives is known to interact with a multitude of biological targets. Many pyrazole-containing compounds function as inhibitors of enzymes, particularly kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
The diagram below illustrates a hypothetical scenario where a pyrazole derivative acts as a kinase inhibitor, blocking a signal transduction cascade that would otherwise lead to a cellular response like proliferation or inflammation.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This technical guide has synthesized the available chemical and physicochemical information for this compound. While key identifiers such as molecular formula and weight are established, crucial experimental data including pKa and aqueous solubility are currently lacking in the public domain. To address this gap, this document provides robust, standard-operating-procedure-level protocols for the empirical determination of these properties. The inclusion of detailed methodologies and workflow diagrams is intended to empower researchers in the fields of medicinal chemistry and drug development to perform a comprehensive physicochemical characterization of this and similar pyrazole derivatives, thereby facilitating informed decision-making in the progression of potential drug candidates.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 3. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 4. evotec.com [evotec.com]
- 5. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 6. pharmaguru.co [pharmaguru.co]
- 7. benchchem.com [benchchem.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. acdlabs.com [acdlabs.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
This guide provides detailed information on the molecular properties of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine, tailored for researchers, scientists, and professionals in drug development.
Molecular Properties
The fundamental molecular characteristics of this compound are summarized below. These data points are crucial for experimental design, computational modeling, and regulatory documentation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃ | [1][2] |
| Molecular Weight | 139.20 g/mol | |
| Monoisotopic Mass | 139.11095 Da | [1] |
Structural and Logical Relationships
The chemical structure of this compound is composed of a core pyrazole ring with specific substitutions that dictate its chemical behavior and potential biological activity. The following diagram illustrates the logical relationship between the structural components and the overall molecular entity.
Experimental Protocols
While specific experimental protocols for the synthesis or analysis of this compound are not detailed in the provided search results, standard analytical techniques would be employed for its characterization. These would typically include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Detailed, step-by-step protocols for these standard methods are widely available in chemical literature and established laboratory manuals. The synthesis of related pyrazole-containing compounds often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by appropriate functional group manipulations.
References
An In-depth Technical Guide on the Solubility and Stability of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility and stability of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine, a substituted pyrazole derivative of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data in the public domain for this compound, this document outlines the predicted physicochemical properties based on its structure and provides detailed, standardized experimental protocols for determining its aqueous and organic solubility, as well as its stability under various environmental conditions. This guide is intended to be a valuable resource for researchers initiating studies with this molecule, enabling them to generate the necessary data for formulation development, analytical method development, and regulatory submissions.
Introduction
This compound is a small molecule featuring a disubstituted pyrazole ring linked to a secondary amine. The pyrazole moiety is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[1] The solubility and stability of such compounds are critical parameters that influence their bioavailability, shelf-life, and overall therapeutic potential. Understanding these characteristics is a fundamental aspect of the drug development process.[2] This guide addresses the current knowledge gap regarding the specific solubility and stability of this compound and provides the necessary methodologies for its comprehensive characterization.
Physicochemical Properties
Basic physicochemical information for this compound has been compiled from various chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃ | [3][4] |
| Molecular Weight | 139.20 g/mol | [3] |
| Physical Form | Solid | [3] |
| InChI Key | RTTFXSJNRLYKMF-UHFFFAOYSA-N | [3][4] |
| SMILES | CNCc1cc(C)nn1C | [3][4] |
Solubility Profile
Quantitative solubility data for this compound is not currently available in peer-reviewed literature. The tables below are structured to present experimentally determined solubility data once generated. Based on its structure, which contains both a polar amine group capable of hydrogen bonding and a more non-polar dimethyl pyrazole ring, it is predicted to have some solubility in both aqueous and organic solvents. The amine group suggests that its aqueous solubility will be pH-dependent.
Table 3.1: Aqueous Solubility
| pH | Temperature (°C) | Solubility (mg/mL) | Method |
| 1.2 | 25 | Data not available | Shake-Flask |
| 4.5 | 25 | Data not available | Shake-Flask |
| 6.8 | 25 | Data not available | Shake-Flask |
| 7.4 | 25 | Data not available | Shake-Flask |
| 1.2 | 37 | Data not available | Shake-Flask |
| 4.5 | 37 | Data not available | Shake-Flask |
| 6.8 | 37 | Data not available | Shake-Flask |
| 7.4 | 37 | Data not available | Shake-Flask |
Table 3.2: Organic Solvent Solubility
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Ethanol | 25 | Data not available |
| Methanol | 25 | Data not available |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |
| Acetonitrile | 25 | Data not available |
| Dichloromethane | 25 | Data not available |
Stability Profile
Specific stability data for this compound under various stress conditions has not been publicly reported. The stability of pyrazole derivatives can be influenced by factors such as pH, temperature, light, and oxidizing agents. The amine functionality may be susceptible to oxidation. The following tables are intended to be populated with experimental data.
Table 4.1: pH-Dependent Stability in Aqueous Buffers
| pH | Temperature (°C) | Half-life (t½) | Degradation Products |
| 1.2 | 37 | Data not available | Not determined |
| 7.4 | 37 | Data not available | Not determined |
| 9.0 | 37 | Data not available | Not determined |
Table 4.2: Solid-State Stability
| Condition | Duration | Assay (%) | Degradation Products |
| 40°C / 75% RH | 1 month | Data not available | Not determined |
| 40°C / 75% RH | 3 months | Data not available | Not determined |
| 60°C | 1 month | Data not available | Not determined |
| Photostability (ICH Q1B) | - | Data not available | Not determined |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Determination of Aqueous and Organic Solubility (Shake-Flask Method)
5.1. Principle The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves adding an excess amount of the solid compound to a solvent and agitating it until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
5.2. Materials
-
This compound
-
Phosphate, acetate, and hydrochloride buffers (for pH 1.2, 4.5, 6.8, 7.4)
-
Organic solvents (e.g., Ethanol, Methanol, DMSO)
-
Calibrated orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Validated analytical method for the quantification of the compound
5.3. Procedure
-
Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., 10 mg to 2 mL of buffer or organic solvent) in a glass vial.
-
Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time to reach equilibrium.
-
After agitation, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the samples to separate the supernatant from the solid material.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Perform the experiment in triplicate for each solvent and condition.
Chemical Stability Assessment in Aqueous Solutions
6.1. Principle The chemical stability of the compound is evaluated by monitoring its degradation over time in aqueous solutions at different pH values and temperatures. HPLC is used to quantify the remaining parent compound at various time points.
6.2. Materials
-
This compound
-
Aqueous buffers (e.g., pH 1.2, 7.4, 9.0)
-
Temperature-controlled incubator or water bath (e.g., 37°C)
-
HPLC system with a UV-Vis or MS detector
-
Validated stability-indicating HPLC method
6.3. Procedure
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at a high concentration (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solution into the different aqueous buffers to a final concentration (e.g., 10 µM).
-
Incubate the working solutions at a constant temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Quench the degradation process if necessary (e.g., by adding an equal volume of cold acetonitrile or methanol) and store the samples at a low temperature (e.g., -20°C) until analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining at each time point.
-
Plot the natural logarithm of the remaining compound concentration versus time to determine the degradation rate constant and the half-life (t½) at each condition.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Solubility Determination.
Caption: Workflow for Chemical Stability Assessment.
References
The Multifaceted Biological Activities of Dimethyl-Pyrazol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Among its numerous derivatives, dimethyl-pyrazols have emerged as a particularly privileged structural motif, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the known biological activities of dimethyl-pyrazol derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Dimethyl-pyrazol derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including kinase inhibition and induction of apoptosis. Several studies have demonstrated their cytotoxic effects against a range of cancer cell lines.
A notable derivative, 2,5-dimethyl-celecoxib (DMC), a structural analog of the COX-2 inhibitor celecoxib, exhibits potent antitumor effects independent of COX-2 inhibition.[1] DMC has been shown to inhibit cell proliferation and induce apoptosis, mimicking the anticancer effects of celecoxib.[1] This suggests that the dimethyl-pyrazol core itself contributes significantly to the observed anticancer activity.
Other studies have reported on novel pyrazole derivatives with significant cytotoxic activities. For instance, certain pyrazole benzamide and pyrazole dihydro triazinone derivatives have shown remarkable antiproliferative efficacy against HCT-116 and MCF-7 cancer cell lines.[2]
Quantitative Data for Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Benzamide Derivatives | HCT-116 | 7.74 - 82.49 (µg/mL) | [2] |
| Pyrazole Benzamide Derivatives | MCF-7 | 4.98 - 92.62 (µg/mL) | [2] |
| Thiazolyl-pyrazoline Derivatives | MCF-7 | 0.07 | [2] |
| Benzo[b]thiophen-2-yl-pyrazolyl-methanone | HepG-2 | 3.57 | [2] |
| 4-bromophenyl substituted pyrazole | A549 | 8.0 | [2] |
| 4-bromophenyl substituted pyrazole | HeLa | 9.8 | [2] |
| 4-bromophenyl substituted pyrazole | MCF-7 | 5.8 | [2] |
| Pyrazole carbaldehyde derivatives | MCF-7 | 0.25 | [3][4] |
| Indole-linked pyrazole derivatives | HCT116, MCF7, HepG2, A549 | < 23.7 | [3] |
| Pyrazolo[4,3-f]quinoline derivatives | HCT116 | 1.7 | [4] |
| Pyrazolo[4,3-f]quinoline derivatives | HeLa | 3.6 | [4] |
| 1H-pyrazol-5-ylthiourea derivatives | THP1 | 40.34 | [3][4] |
| Bis-pyrazole derivatives | SMMC7721, SGC7901, HCT116 | 0.76 - 2.01 | [3] |
| Polysubstituted pyrazole derivatives | HepG2 | 2 | [3] |
Experimental Protocols
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The dimethyl-pyrazol derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with solvent only is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control.
Signaling Pathway
Caption: Inhibition of kinases and induction of apoptosis by dimethyl-pyrazol derivatives.
Antimicrobial Activity
Dimethyl-pyrazol derivatives have demonstrated notable activity against a variety of bacterial and fungal strains.[5][6] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Newly synthesized 3,5-dimethyl azopyrazole derivatives have been evaluated for their antimicrobial activity, with some compounds showing moderate activity compared to the reference drug ciprofloxacin.[5] Specifically, chloro-substituted 3,5-dimethyl azopyrazole derivatives have shown remarkable inhibition against E. coli and S. aureus.[5]
Quantitative Data for Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-1-carbothiohydrazide | Bacteria | 62.5 - 125 | [7] |
| Pyrazole-1-carbothiohydrazide | Fungi | 2.9 - 7.8 | [7] |
| Pyrazole derivative 3 | Escherichia coli | 0.25 | [8] |
| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [8] |
| Pyrazole derivative 2 | Aspergillus niger | 1 | [8] |
Experimental Protocols
Broth Microdilution Method for MIC Determination:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The dimethyl-pyrazol derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
The anti-inflammatory properties of dimethyl-pyrazol derivatives are well-documented, with many compounds acting as inhibitors of cyclooxygenase (COX) enzymes.[9][10] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core.[11] The anti-inflammatory effects of these derivatives are attributed to the reduction of prostaglandin synthesis.[12]
Studies have shown that 3,5-dimethyl pyrazole derivatives of various non-steroidal anti-inflammatory drugs (NSAIDs) exhibit significant anti-inflammatory activity.[9] For instance, derivatives of diclofenac, ibuprofen, and flurbiprofen have shown activity ranging from 70.73% to 86.47% in carrageenan-induced paw edema assays.[9]
Quantitative Data for Anti-inflammatory Activity
| Compound Class | Assay | Inhibition (%) | IC50 (µM) | Reference |
| 3,5-Dimethyl pyrazole derivatives of NSAIDs | Carrageenan-induced paw edema | 70.73 - 86.47 | - | [9] |
| Pyrazole derivatives | COX-2 Inhibition | - | 0.034 - 0.052 | [13] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | - | 0.02 | [10] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 Inhibition | - | 4.5 | [10] |
| 3,5-diarylpyrazoles | COX-2 Inhibition | - | 0.01 | [10] |
| Pyrazole-thiazole hybrid | COX-2 Inhibition | - | 0.03 | [10] |
| Pyrazole-thiazole hybrid | 5-LOX Inhibition | - | 0.12 | [10] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats:
-
Animal Grouping: Rats are divided into control and treatment groups.
-
Compound Administration: The test compounds (dimethyl-pyrazol derivatives) are administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the hind paw of each rat.
-
Paw Volume Measurement: Paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Signaling Pathway
Caption: Inhibition of the COX-2 pathway by dimethyl-pyrazol derivatives.
Enzyme Inhibition
Beyond COX enzymes, dimethyl-pyrazol derivatives have been found to inhibit a range of other enzymes, highlighting their potential as therapeutic agents for various diseases.[14] These include phosphodiesterase 4 (PDE4), urease, and various kinases.
A series of 3,5-dimethylpyrazole derivatives have been designed and synthesized as PDE4 inhibitors, with some compounds showing significant inhibitory activity against PDE4B.[15] For example, compound If exhibited an IC50 value of 1.7 µM against PDE4B.[15] Other derivatives have also shown potent inhibition of PDE4B with IC50 values as low as 0.2813 µM.[15]
Quantitative Data for Enzyme Inhibition
| Compound Class | Enzyme | IC50 (µM) | Reference |
| 3,5-dimethylpyrazole derivative (If) | PDE4B | 1.7 | [15] |
| 3,5-dimethyl-pyrazole derivative (III) | PDE4B | 0.2813 | [15] |
| 3,5-dimethyl-pyrazole derivative (V) | PDE4B | 0.5814 | [15] |
| 3,5-dimethyl-pyrazole derivative (XIII) | PDE4B | 0.6929 | [15] |
| 3,5-dimethyl-pyrazole derivative (XV) | PDE4B | 0.6125 | [15] |
| Pyrazole-based inhibitors | DapE | 17.9 ± 8.0 | [16] |
| (R)-7q | DapE | 18.8 | [16] |
| Patented pyrazole derivative | CDK12 | 0.009 | [17] |
| Patented pyrazole derivative | CDK13 | 0.0058 | [17] |
| Afuresertib analogue | Akt1 | 0.0013 | [17] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol):
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor (dimethyl-pyrazol derivative) in an appropriate buffer.
-
Assay Reaction: In a microplate well, combine the enzyme and inhibitor and pre-incubate for a specific period.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a set time.
-
Stop Reaction: Stop the reaction using a suitable method (e.g., adding a stop solution, changing pH).
-
Detection: Measure the product formation or substrate consumption using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.
Logical Relationship Diagram
Caption: Competitive inhibition of an enzyme by a dimethyl-pyrazol derivative.
Conclusion
Dimethyl-pyrazol derivatives represent a versatile and highly valuable scaffold in drug discovery. Their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects, underscore their therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this promising area. The elucidation of their mechanisms of action and signaling pathways will continue to drive the design of novel and more potent dimethyl-pyrazol-based therapeutic agents.
References
- 1. ClinPGx [clinpgx.org]
- 2. srrjournals.com [srrjournals.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. mdpi.com [mdpi.com]
- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ecommons.luc.edu [ecommons.luc.edu]
- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Comprehensive Review for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and broad spectrum of pharmacological activities have made it a cornerstone in the design and development of numerous therapeutic agents.[1][2] Pyrazole derivatives have demonstrated significant potential in a wide array of therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective applications.[3][4][5] This is evidenced by the number of pyrazole-containing drugs that have received FDA approval, such as the anti-inflammatory drug Celecoxib, the kinase inhibitor Ruxolitinib, and the anticancer agent Axitinib.[2][6] The chemical tractability of the pyrazole core allows for extensive substitution, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.[7][8] This technical guide provides a comprehensive literature review on substituted pyrazole compounds, focusing on their synthesis, biological activities, and the underlying mechanisms of action. It is intended to serve as a valuable resource for researchers and professionals involved in the field of drug discovery and development.
Synthesis of Substituted Pyrazole Compounds
The construction of the pyrazole nucleus can be achieved through several synthetic strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Key Synthetic Methodologies
-
Knorr Pyrazole Synthesis: This classical and widely used method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring.[7] The regioselectivity of this reaction can be a key consideration when using unsymmetrical dicarbonyl compounds.[7]
-
Synthesis from α,β-Unsaturated Carbonyls: This approach utilizes the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. This reaction often proceeds through a pyrazoline intermediate which can then be oxidized to the corresponding pyrazole.
-
1,3-Dipolar Cycloaddition: A powerful method for constructing the pyrazole ring that involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile like an alkyne or an alkene.
-
Multicomponent Reactions (MCRs): These are one-pot syntheses where three or more reactants combine to form the pyrazole product. MCRs are highly efficient, offering high atom economy and simplifying the synthetic procedure.[9]
Experimental Protocols
Below are representative experimental protocols for the synthesis of substituted pyrazoles.
Protocol 1: Knorr Pyrazole Synthesis (Microwave-Assisted)
This protocol describes a microwave-assisted Knorr synthesis of a substituted pyrazole.
-
Reaction Setup: In a 20-mL scintillation vial, combine the 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, 3 mmol) and the hydrazine derivative (e.g., hydrazine hydrate, 6 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., 1-propanol, 3 mL) and a catalytic amount of acid (e.g., 3 drops of glacial acetic acid).
-
Microwave Irradiation: Seal the reaction vessel and place it in a microwave reactor. Irradiate the mixture at 360 W and 120°C for 7-10 minutes.
-
Work-up and Isolation: After cooling, pour the reaction mixture into crushed ice. Collect the precipitated solid by filtration.
-
Purification: Wash the solid with water and recrystallize from a suitable solvent like ethanol to obtain the pure pyrazole derivative.
Protocol 2: Synthesis of a Tetrasubstituted Pyrazole
This protocol details the synthesis of a 1,3,4,5-tetrasubstituted pyrazole.
-
Reaction Setup: In a round-bottom flask, dissolve the α-bromocinnamaldehyde (3 mmol) and the corresponding hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.
-
Base Addition: Add triethylamine (0.46 mL, 3.3 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 7-10 hours.
-
Work-up and Isolation: Upon completion, the product can be isolated through appropriate extraction and purification techniques, such as column chromatography.
Biological Activities of Substituted Pyrazole Compounds
Substituted pyrazoles exhibit a remarkable range of biological activities, which has been a major driver for their extensive investigation in medicinal chemistry.
Anticancer Activity
Numerous pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[2][7] They have been shown to target various mechanisms involved in cancer progression, including the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[7]
Table 1: Anticancer Activity of Representative Substituted Pyrazole Compounds
| Compound ID | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| 22 | Not specified | MCF7 | 2.82 | [7] |
| 23 | Not specified | A549 | 6.28 | [7] |
| 25 | VEGFR-2 | HT29 | 3.17 | [7] |
| 29 | CDK2/cyclin A2 | MCF7 | 17.12 | [7] |
| 36 | CDK2 | Not specified | 0.199 | [7] |
| 37 | Not specified | MCF7 | 5.21 | [7] |
| 50 | EGFR/VEGFR-2 | HepG2 | 0.71 | [7] |
| 53 | EGFR/VEGFR-2 | HepG2 | 15.98 | [7] |
| 54 | EGFR/VEGFR-2 | HepG2 | 13.85 | [7] |
| Compound 7 | Aurora A/B | HT29 | 0.381 | [1] |
| Compound 29 | EGFR | MCF-7 | 0.30 | [1] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with Celecoxib being a prime example of a successful drug in this class.[3] The primary mechanism of action for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[3]
Table 2: Anti-inflammatory Activity of Representative Substituted Pyrazole Compounds
| Compound/Derivative | Target | Assay | IC50 (µM) / ED50 (mg/kg) | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | In vitro | 0.02 | [3] |
| 3,5-diarylpyrazole | COX-2 | In vitro | 0.01 | [3] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX | In vitro | 0.03 (COX-2), 0.12 (5-LOX) | [3] |
| Pyrazolo-pyrimidine | Not specified | In vitro | 0.015 | [3] |
| Celecoxib | COX-2 | In vitro | 0.04 | [10] |
| SC-558 | COX-2 | In vitro | 0.0053 | [10] |
| Compound 2a | COX-2 | In vitro | 0.01987 | [11] |
| Compound 3b | COX-2 | In vitro | 0.03943 | [11] |
| Compound 5b | COX-2 | In vitro | 0.03873 | [11] |
| Compound 325 | Not specified | Carrageenan-induced paw edema | 61.2 | [12] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Pyrazole derivatives have emerged as a promising class of compounds with significant antimicrobial activity.[4][5]
Table 3: Antimicrobial Activity of Representative Substituted Pyrazole Compounds (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | A. baumannii | C. albicans | A. niger | Reference |
| 6 | 0.78-1.56 | - | 0.78-1.56 | - | - | [4] |
| 12 | 1-8 | 1 | - | - | - | [4] |
| 18 | <1 | <1 | - | - | - | [4] |
| 20 | 7.81 | 15.6 | - | - | - | [4] |
| 27 | 0.39 | - | - | - | - | [4] |
| 28 | 0.78 | - | - | - | - | [4] |
| 2 | - | - | - | - | 1 | [5] |
| 3 | - | 0.25 | - | - | - | [5] |
| 4 | 0.25 | - | - | - | - | [5] |
| 21a | 62.5 | 125 | - | 7.8 | 2.9 | [13] |
| 9 | 4 | >128 | >128 | - | - | [14] |
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold is a key component of many potent and selective protein kinase inhibitors.[1][9]
Table 4: Kinase Inhibitory Activity of Representative Substituted Pyrazole Compounds
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| 1 | Akt1 | 61 | [1] |
| 2 | Akt1 | 1.3 | [1] |
| 6 | Aurora A | 160 | [1] |
| 7 | Aurora A/B | 28.9 (A), 2.2 (B) | [1] |
| 14 | CDPK1 | 0.7 | [1] |
| 15 | CDPK1 | 2.5 | [1] |
| 22 | CDK2/5 | 24 (CDK2), 23 (CDK5) | [1] |
| SR-3576 | JNK3 | 7 | [15] |
| SR-3737 | JNK3/p38 | 12 (JNK3), 3 (p38) | [15] |
| 1b | Haspin | 57 | [16] |
| 2c | Haspin | 62 | [16] |
| 3f | JAK1/2/3 | 3.4 (JAK1), 2.2 (JAK2), 3.5 (JAK3) | [17] |
Key Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by substituted pyrazoles is crucial for elucidating their mechanism of action and for rational drug design.
Signaling Pathways
Detailed Experimental Protocols for Biological Assays
Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard in vivo model for evaluating acute inflammation.
-
Animal Preparation: Use albino rats (150-200 g). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test pyrazole compound (e.g., 200 mg/kg, orally) or a standard drug (e.g., Diclofenac sodium, 50 mg/kg) 30 minutes before inducing inflammation. The control group receives the vehicle (e.g., 1% w/v CMC).
-
Induction of Edema: Inject 0.1 mL of a 1% suspension of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Protocol 5: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagent Preparation: Prepare a reaction buffer containing the target kinase, a specific substrate peptide, ATP, and MgCl2.
-
Compound Preparation: Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations.
-
Reaction Initiation: In a 96-well or 384-well plate, add the kinase, the test compound dilution, and the substrate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of product formed (e.g., phosphorylated substrate) or ATP consumed using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 6: Western Blot Analysis
This technique is used to detect changes in the expression or phosphorylation levels of specific proteins in a signaling pathway.
-
Cell Treatment and Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein (e.g., phospho-STAT3, cleaved caspase-3).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression or phosphorylation levels of the target proteins.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is fundamental for the rational design of more potent and selective pyrazole-based drugs.
-
Anticancer Activity: For anticancer pyrazoles, the nature and position of substituents on the pyrazole ring and any attached aryl groups are critical. For instance, the presence of electron-withdrawing groups on the aryl rings of some pyrazole derivatives has been shown to enhance their growth inhibitory activity.[7] In kinase inhibitors, specific substitutions are crucial for achieving selectivity and potent inhibition of the target kinase.[15]
-
Anti-inflammatory Activity: In the case of COX-2 inhibitors like Celecoxib, the trifluoromethyl group at the 3-position and the p-sulfonamidophenyl group at the 1-position of the pyrazole ring are key for its selective inhibition of COX-2 over COX-1.[3] The nature of the substituents on the aryl rings at the 3- and 5-positions significantly influences the potency and selectivity.[18]
-
Antimicrobial Activity: The antimicrobial activity of pyrazoles is also highly dependent on their substitution pattern. For example, the presence of a free carbothiohydrazide moiety in some pyrazole derivatives has been linked to increased antibacterial and antifungal activity.[13]
Conclusion
Substituted pyrazole compounds represent a highly valuable and versatile scaffold in the field of drug discovery and development. Their broad spectrum of biological activities, coupled with their synthetic accessibility, has led to the development of several successful drugs and a vast library of promising drug candidates. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of substituted pyrazoles. The detailed experimental protocols and tabulated quantitative data are intended to serve as a practical resource for researchers, while the visualization of key signaling pathways and discussion of structure-activity relationships offer insights for the rational design of novel and more effective pyrazole-based therapeutics. The continued exploration of this privileged scaffold is expected to yield new and improved treatments for a wide range of diseases in the future.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Spectroscopic and Structural Characterization of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine. Due to the limited availability of direct experimental data in public literature, this document presents predicted spectroscopic data based on the analysis of structurally analogous compounds. It also includes detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, designed to assist researchers in the fields of medicinal chemistry, drug development, and synthetic organic chemistry.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from similar pyrazole and N-methylamine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazole-H4 | ~5.9 - 6.1 | Singlet | 1H |
| N1-CH₃ | ~3.7 - 3.9 | Singlet | 3H |
| Methylene (-CH₂-) | ~3.5 - 3.7 | Singlet | 2H |
| N-CH₃ (amine) | ~2.2 - 2.4 | Singlet | 3H |
| Pyrazole-C3-CH₃ | ~2.1 - 2.3 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Spectroscopic Data in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyrazole-C5 | ~148 - 152 |
| Pyrazole-C3 | ~139 - 142 |
| Pyrazole-C4 | ~104 - 107 |
| Methylene (-CH₂-) | ~50 - 55 |
| N-CH₃ (amine) | ~42 - 45 |
| N1-CH₃ | ~35 - 38 |
| Pyrazole-C3-CH₃ | ~11 - 14 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| C-H (sp³ Aliphatic) | 2850 - 3000 | Medium-Strong | Stretching |
| C-H (sp² Aromatic) | 3050 - 3150 | Medium | Stretching |
| C=N / C=C (Pyrazole Ring) | 1500 - 1600 | Medium | Stretching |
| C-N (Aliphatic Amine) | 1020 - 1250 | Medium-Weak | Stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Fragment | Predicted m/z | Description |
| [M]⁺ | 139 | Molecular Ion |
| [M-CH₃]⁺ | 124 | Loss of a methyl group |
| [M-N(CH₃)₂]⁺ | 95 | Alpha-cleavage, loss of dimethylamino group |
| [C₆H₉N₂]⁺ | 109 | Fragmentation of the side chain |
Experimental Protocols
The following protocols provide detailed methodologies for the spectroscopic analysis of this compound and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the resulting solution into a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz NMR Spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-32.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the crystal surface to ensure full contact.
-
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern for structural confirmation.
Methodology:
-
Sample Preparation and Introduction:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC) for separation prior to analysis.
-
-
Instrument Parameters (Electron Ionization - EI for GC-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-500.
-
-
Instrument Parameters (Electrospray Ionization - ESI for LC-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂) Flow and Temperature: Optimized for the specific instrument and solvent flow rate.
-
Mass Analyzer: Quadrupole, TOF, or Orbitrap.
-
Mass Range: m/z 50-1000.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ for ESI).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions to corroborate the proposed molecular structure.
-
Workflow Visualization
The following diagram illustrates a standard workflow for the complete spectroscopic characterization of a synthesized chemical compound.
Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.
Methodological & Application
Synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The protocols outlined herein are based on established synthetic transformations and provide a clear pathway to the target compound.
Introduction
Substituted pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The target molecule, this compound, possesses structural motifs that are frequently explored in the development of novel therapeutic agents. This document details a reliable synthetic route starting from the commercially available 1,3-dimethyl-1H-pyrazole-5-carbaldehyde. The synthesis proceeds via a two-step sequence involving a reductive amination followed by N-methylation.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the reductive amination of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with methylamine to form the intermediate secondary amine, N-methyl-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine. The second step is the N-methylation of this intermediate to yield the final tertiary amine product.
Caption: Overall synthetic pathway for the target molecule.
Experimental Protocols
Step 1: Synthesis of N-methyl-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine (Intermediate)
This protocol describes the reductive amination of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with methylamine.
Materials:
-
1,3-dimethyl-1H-pyrazole-5-carbaldehyde
-
Methylamine (40% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in methanol.
-
Cool the solution in an ice bath and add methylamine solution (1.2 eq) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 2 hours to allow for imine formation.
-
Cool the mixture again in an ice bath and add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude N-methyl-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of this compound (Target Molecule)
This protocol details the N-methylation of the intermediate secondary amine using the Eschweiler-Clarke reaction.
Materials:
-
N-methyl-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine (from Step 1)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
1 M Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add N-methyl-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine (1.0 eq), formaldehyde (2.2 eq), and formic acid (2.2 eq).
-
Heat the reaction mixture at reflux (100-110°C) for 6 hours.
-
Cool the mixture to room temperature and basify to pH > 10 with 1 M sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagent Quantities and Reaction Conditions
| Step | Reactant | Molar Equiv. | Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | 1,3-dimethyl-1H-pyrazole-5-carbaldehyde | 1.0 | Methylamine (1.2 eq), NaBH₄ (1.5 eq) | Methanol | 0 to RT | 14 |
| 2 | N-methyl-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine | 1.0 | Formaldehyde (2.2 eq), Formic acid (2.2 eq) | None | 100-110 | 6 |
Table 2: Product Yield and Purity
| Step | Product | Theoretical Yield ( g/mol ) | Actual Yield (g) | Yield (%) | Purity (by NMR/LC-MS) |
| 1 | N-methyl-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine | 139.20 | - | 75-85 (Typical) | >90% (Crude) |
| 2 | This compound | 153.23 | - | 70-80 (Typical) | >98% (After Chromatography) |
Note: Actual yields are dependent on the specific reaction scale and purification efficiency.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care.
-
Methylamine is corrosive and has a strong, unpleasant odor.
-
Formic acid is corrosive and can cause severe burns.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Synthesis of Pyrazole-Based Amines: Application Notes and Protocols for Researchers
Introduction
Pyrazole-based amines are a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery. Their diverse pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties, have established them as privileged scaffolds in the development of novel therapeutics.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of various pyrazole-based amines, targeting researchers, scientists, and professionals in drug development. The methodologies presented are based on established and versatile synthetic routes, offering a practical guide for laboratory implementation.
Synthetic Strategies Overview
The synthesis of pyrazole-based amines can be broadly categorized into several effective strategies. The most common approaches involve the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine derivative. Variations in the starting materials allow for the regioselective synthesis of different aminopyrazole isomers. This section outlines the core principles of these key synthetic routes.
Caption: General synthetic pathways to pyrazole-based amines.
Method 1: Synthesis of 5-Aminopyrazoles from β-Ketonitriles and Hydrazines
This is one of the most versatile and widely used methods for the preparation of 5-aminopyrazoles.[4][5] The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole.[6]
Experimental Protocol: General Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0-1.2 eq.) to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Quantitative Data Summary
| Starting β-Ketonitrile | Hydrazine Derivative | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Benzoylacetonitrile | Hydrazine Hydrate | Ethanol | Reflux | 4 | 85 | [4] |
| Acetoacetonitrile | Phenylhydrazine | Acetic Acid | 100 °C | 2 | 92 | [5] |
| 3-Oxo-3-phenylpropanenitrile | Methylhydrazine | Ethanol | Room Temp | 12 | 78 | [6] |
Method 2: Synthesis of 3(5)-Aminopyrazoles from α,β-Unsaturated Nitriles
Another major route for the synthesis of 3(5)-aminopyrazoles involves the condensation of α,β-unsaturated nitriles, which have a suitable leaving group at the β-position, with hydrazines.[6]
Experimental Protocol: General Procedure
-
Reaction Setup: Dissolve the α,β-unsaturated nitrile (1.0 eq.) in a suitable solvent like ethanol in a round-bottom flask fitted with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (1.0-1.2 eq.) to the solution.
-
Reaction Conditions: The mixture is heated to reflux and the reaction is monitored by TLC.
-
Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid can be washed with a cold solvent and dried. Further purification can be achieved by recrystallization.
Quantitative Data Summary
| Starting α,β-Unsaturated Nitrile | Leaving Group | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2-(ethoxymethylidene)malononitrile | Ethoxy | Ethanol | Reflux | 3 | 88 | [6] |
| 2-cyano-3-methoxy-2-butenenitrile | Methoxy | Ethanol | Reflux | 5 | 75 | [6] |
Method 3: Synthesis of N-Substituted Pyrazoles Directly from Primary Amines
A modern approach avoids the direct use of often hazardous hydrazine derivatives by synthesizing N-substituted pyrazoles from primary aliphatic or aromatic amines, a diketone, and an aminating agent.[7][8]
Experimental Protocol: General Procedure
-
Reaction Setup: To a solution of the primary amine (1.0 eq.) in an appropriate solvent such as DMF, add the 1,3-diketone (e.g., 2,4-pentanedione) (1.1 eq.) and the electrophilic aminating reagent (e.g., O-(4-nitrobenzoyl)hydroxylamine) (1.5 eq.).[8]
-
Reaction Conditions: The reaction mixture is heated, typically at around 85 °C, for a period of 1.5 to 2 hours.[7][8] Progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data Summary
| Primary Amine | 1,3-Diketone | Aminating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,3-Dimethylbutan-2-amine | 2,4-pentanedione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 | 1.5 | 44 | [8] |
| Aniline | 2,4-pentanedione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 | 1.5 | 70 | [7] |
| Bicyclo[2.2.1]heptan-2-amine | 2,4-pentanedione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 | 1.5 | 35 | [8] |
Method 4: Synthesis of 3(5)-Aminopyrazoles from Isoxazoles
This method provides an alternative route to 3(5)-aminopyrazoles through a ring-opening and ring-closing sequence starting from isoxazoles.[6][9] Hydrazine acts as a nucleophile to open the isoxazole ring, forming an intermediate β-ketonitrile, which then cyclizes to the aminopyrazole.[6]
Experimental Workflow
Caption: Workflow for the synthesis of 3(5)-aminopyrazoles from isoxazoles.
Experimental Protocol: One-Step Procedure
-
Reaction Setup: In a suitable reaction vessel, dissolve the isoxazole derivative (1.0 eq.) in DMSO.
-
Reagent Addition: Add hydrazine hydrate (1.2-1.5 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to approximately 90 °C.[6] Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into ice water. The precipitated product is collected by filtration, washed with water, and dried. Recrystallization can be performed for further purification.
Quantitative Data Summary
| Starting Isoxazole | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Phenylisoxazole | DMSO | 90 | 6 | 92 | [6] |
| 3-Methyl-5-phenylisoxazole | DMSO | 90 | 8 | 85 | [6] |
Conclusion
The synthetic protocols detailed in this document offer robust and versatile methods for accessing a range of pyrazole-based amines. The choice of a particular synthetic route will depend on the desired substitution pattern of the pyrazole ring and the availability of starting materials. These application notes provide a solid foundation for researchers to synthesize these valuable heterocyclic compounds for further investigation in drug discovery and development programs.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Characterization of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the analytical characterization of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine. The protocols outlined below cover spectroscopic, chromatographic, and thermal analysis techniques essential for confirming the identity, purity, and stability of this compound.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of the molecule.
1.1.1. Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazole-CH₃ (at C3) | ~2.2 - 2.4 | s | 3H |
| Pyrazole-NCH₃ (at N1) | ~3.6 - 3.8 | s | 3H |
| CH₂ | ~3.5 - 3.7 | s | 2H |
| N-CH₃ | ~2.3 - 2.5 | s | 3H |
| Pyrazole-H (at C4) | ~5.8 - 6.0 | s | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrazole-CH₃ (at C3) | ~11 - 14 |
| Pyrazole-NCH₃ (at N1) | ~35 - 38 |
| CH₂ | ~50 - 55 |
| N-CH₃ | ~42 - 45 |
| Pyrazole-C4 | ~105 - 108 |
| Pyrazole-C5 | ~140 - 143 |
| Pyrazole-C3 | ~148 - 152 |
1.1.2. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
1.1.3. Visualization of NMR Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
1.2.1. Predicted IR Absorption Bands
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aliphatic) | 2800-3000 | Medium-Strong |
| C=N (pyrazole ring) | 1500-1600 | Medium |
| C-N | 1000-1350 | Medium-Strong |
1.2.2. Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
1.3.1. Predicted Mass Spectrometry Data
The molecular weight of this compound is 139.20 g/mol .[6]
Table 4: Predicted m/z Values for Adducts and Fragments
| Species | Predicted m/z |
| [M+H]⁺ | 140.11823 |
| [M+Na]⁺ | 162.10017 |
| [M]⁺ | 139.11040 |
| Fragment: [M-CH₃]⁺ | 124 |
| Fragment: [M-N(CH₃)₂]⁺ | 95 |
Predicted data from PubChem CID 23005845.[7]
1.3.2. Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring to capture the molecular ion peak and major fragment ions.
-
Data Analysis: Analyze the fragmentation pattern to confirm the molecular structure.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
2.1.1. Method Parameters
A general-purpose HPLC method for the analysis of pyrazole derivatives is provided below. Method development and optimization will be required for this specific analyte.
Table 5: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
2.1.2. Experimental Protocol: HPLC
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
System Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Analysis: Inject the standards and sample solutions and record the chromatograms.
-
Data Analysis: Determine the retention time and peak area of the analyte. Purity can be assessed by the relative peak area.
2.1.3. Visualization of HPLC Workflow
Gas Chromatography (GC)
GC can be a suitable technique for the analysis of this compound, likely coupled with a mass spectrometer (GC-MS).
2.2.1. Method Parameters
Table 6: GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 40-400 amu |
2.2.2. Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify the compound based on its retention time and mass spectrum.
Thermal Analysis
Thermal analysis techniques provide information on the thermal stability and phase behavior of the compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.
3.1.1. Expected TGA Data
For a stable, non-hydrated small molecule like this compound, a single-step decomposition is expected at elevated temperatures.
Table 7: Predicted TGA Data
| Parameter | Predicted Value |
| Onset of Decomposition | > 200 °C |
| Residual Mass at 600 °C | < 5% |
3.1.2. Experimental Protocol: TGA
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan (e.g., alumina).
-
Analysis: Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the onset of decomposition from the TGA curve.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material.
3.2.1. Expected DSC Data
The compound is listed as a solid, so a melting endotherm is expected.[6]
Table 8: Predicted DSC Data
| Parameter | Predicted Value |
| Melting Point (Tₘ) | To be determined experimentally |
| Decomposition | Exothermic event following melting |
3.2.2. Experimental Protocol: DSC
-
Sample Preparation: Seal 2-5 mg of the sample in an aluminum DSC pan.
-
Analysis: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the melting point and enthalpy of fusion from the endothermic peak.
3.2.3. Visualization of Thermal Analysis Workflow
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 1,3-Dimethyl-1H-pyrazol-5-amine | C5H9N3 | CID 520721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. PubChemLite - this compound (C7H13N3) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for Purity Analysis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods for the purity analysis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine. These protocols are designed to be robust and reproducible for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC) Method
Application Note:
High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of pharmaceutical compounds.[1] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the analysis of this compound purity. The method is designed to separate the main component from potential process-related impurities and degradation products. Given the amine functionality and pyrazole core, a C18 column with a buffered mobile phase is selected to ensure good peak shape and resolution.
Experimental Protocol:
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Ammonium Acetate (analytical grade)
-
Acetic Acid (analytical grade)
-
Sample of this compound for analysis
2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH adjusted to 6.5 with Acetic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B, 5-25 min: 10-90% B, 25-30 min: 90% B, 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
3. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[1]
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[1]
4. Data Presentation:
Table 1: Example HPLC Purity Analysis Data
| Peak ID | Compound Name | Retention Time (min) | Area (%) |
| 1 | Impurity 1 | 5.8 | 0.15 |
| 2 | Impurity 2 | 8.2 | 0.20 |
| 3 | This compound | 15.4 | 99.55 |
| 4 | Impurity 3 | 20.1 | 0.10 |
Table 2: Example Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (%) | 98.0 - 102.0% |
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Thin-Layer Chromatography (TLC) Method
Application Note:
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for the qualitative analysis of compound purity and for monitoring reaction progress. For this compound, a normal-phase TLC method is proposed. Due to the basic nature of the amine, the addition of a small amount of a basic modifier to the mobile phase can improve spot shape and prevent tailing.
Experimental Protocol:
1. Materials and Reagents:
-
This compound reference standard
-
TLC plates (Silica gel 60 F254)
-
Ethyl Acetate (analytical grade)
-
Methanol (analytical grade)
-
Triethylamine (analytical grade)
-
Sample of this compound for analysis
2. TLC Conditions:
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase | Ethyl Acetate : Methanol : Triethylamine (90:10:1, v/v/v) |
| Chamber | Saturated with the mobile phase for at least 30 minutes before use |
| Application | Spot samples and standard approximately 1 cm from the bottom of the plate |
| Development | Allow the solvent front to travel up to approximately 1 cm from the top |
| Visualization | UV light at 254 nm, followed by staining with iodine vapor or potassium permanganate dip |
3. Sample Preparation:
-
Standard Solution (1 mg/mL): Dissolve 1 mg of the reference standard in 1 mL of methanol.
-
Sample Solution (1 mg/mL): Dissolve 1 mg of the sample in 1 mL of methanol.
4. Data Presentation:
The purity is assessed by comparing the intensity and number of spots in the sample lane to the standard lane. The Retention factor (Rf) is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Table 3: Example TLC Purity Analysis Data
| Spot ID | Compound Name | Rf Value | Visualization |
| 1 | Impurity 1 | 0.25 | UV, Iodine |
| 2 | This compound | 0.60 | UV, Iodine |
| 3 | Impurity 2 | 0.85 | UV, Iodine |
TLC Analysis Workflow
Caption: Workflow for TLC purity analysis.
Disclaimer: The methods and data presented are illustrative and should be validated in the user's laboratory for their specific application. The provided protocols are based on general principles for the analysis of similar compounds.
References
Application Notes and Protocols for N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine in Organic Synthesis
The broader class of pyrazole derivatives is well-represented in the scientific literature, with numerous applications in medicinal chemistry, agrochemicals, and materials science. These related compounds are frequently utilized for their biological activity or as ligands in catalysis. However, these generalized applications of the pyrazole scaffold do not provide the specific, detailed information required for protocols involving N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine.
Given the absence of specific data, this document will instead provide a foundational understanding of the potential reactivity of this molecule based on its structural features and the known chemistry of related pyrazole-containing compounds. This information is intended to guide researchers in designing their own synthetic routes and applications.
General Considerations and Potential Applications
This compound possesses several functional groups that suggest its potential utility in organic synthesis:
-
Tertiary Amine: The N,N-dimethylamino group can act as a base, a nucleophile, or a directing group in various reactions.
-
Pyrazole Ring: The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It can participate in various transformations, including electrophilic substitution, metalation, and cycloaddition reactions. The nitrogen atoms can also act as coordination sites for metal catalysts.
Based on these features, potential, yet currently undocumented, applications could include:
-
As a Ligand in Catalysis: The nitrogen atoms of the pyrazole ring, in conjunction with the tertiary amine, could potentially form a bidentate ligand for transition metals used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
-
As a Building Block in Medicinal Chemistry: The pyrazole core is a common scaffold in pharmacologically active compounds. This molecule could serve as a starting material for the synthesis of more complex drug candidates.
-
In Multicomponent Reactions: The amine functionality could participate in multicomponent reactions to generate structurally diverse heterocyclic compounds.
Synthesis of this compound
While specific applications are not detailed in the literature, the synthesis of the parent primary amine, (1,3-dimethyl-1H-pyrazol-5-yl)methanamine, and its subsequent N-methylation can be inferred from standard organic chemistry principles. A plausible synthetic route is outlined below.
Workflow for the Synthesis of this compound
Caption: Plausible synthetic workflow for this compound.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on general procedures for similar transformations. These have not been validated for the specific target molecule and should be adapted and optimized by the researcher.
Protocol 1: Synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methanamine (Primary Amine Precursor)
This protocol is based on a standard reductive amination procedure.
Materials:
-
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
-
Methylamine (as a solution in THF or as hydrochloride salt)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in methanol.
-
Add a solution of methylamine (1.5 - 2.0 eq) in THF to the aldehyde solution at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol is based on the Eschweiler-Clarke reaction for the N-methylation of a primary amine.
Materials:
-
(1,3-dimethyl-1H-pyrazol-5-yl)methanamine
-
Aqueous formaldehyde (37%)
-
Formic acid
-
Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of (1,3-dimethyl-1H-pyrazol-5-yl)methanamine (1.0 eq) in formic acid (excess), add aqueous formaldehyde (2.5 eq).
-
Heat the reaction mixture to reflux (around 100 °C) for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully basify with a sodium hydroxide solution to a pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tertiary amine.
Conclusion
While this compound is a commercially available compound, its specific applications in organic synthesis are not well-documented in the accessible scientific literature. The information provided here is intended as a guide for researchers to explore the potential of this molecule based on the known reactivity of its functional groups and the broader class of pyrazole derivatives. The hypothetical protocols offer a starting point for the synthesis of the title compound, which can then be investigated for its utility in various organic transformations. Further research is required to establish and validate specific applications and to generate the quantitative data necessary for detailed application notes.
Application Notes and Protocols for N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine as a versatile chemical intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.
Introduction
This compound is a substituted pyrazole derivative featuring a reactive secondary amine. The pyrazole scaffold is a well-established pharmacophore and a key building block in numerous biologically active compounds.[1][2][3][4][5][6] This intermediate offers a valuable starting point for the synthesis of a diverse range of target molecules, including pyrazole carboxamides and ureas, which have shown significant potential as fungicides, insecticides, and therapeutic agents.[1][2][3][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃N₃ | [7] |
| Molecular Weight | 139.20 g/mol | [7] |
| Appearance | Solid | |
| InChI Key | RTTFXSJNRLYKMF-UHFFFAOYSA-N | |
| SMILES | CNCc1cc(C)nn1C |
Applications in Synthesis
The secondary amine functionality of this compound makes it an ideal nucleophile for a variety of chemical transformations, most notably in the formation of amide and urea linkages. These reactions are fundamental in the construction of many active pharmaceutical ingredients (APIs) and agrochemicals.
Synthesis of Pyrazole Carboxamides
Pyrazole carboxamides are a prominent class of compounds with broad-spectrum biological activities, particularly as fungicides.[2][4][6][8] Many commercial fungicides function as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi.[2] this compound can be readily acylated with a suitable carboxylic acid derivative (e.g., an acid chloride or activated ester) to yield the corresponding N-methyl-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)carboxamide.
Experimental Protocol: General Procedure for the Synthesis of N-methyl-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)benzamide (A Representative Carboxamide)
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)benzamide.
Expected Data for an Analogous Pyrazole Carboxamide:
While specific data for the direct product of the above reaction is not available in the searched literature, the following table provides representative data for a similar pyrazole carboxamide synthesized through a comparable methodology.
| Compound | Yield (%) | ¹H NMR (δ, ppm) | Reference |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | Good | 1.24 (s, 9H), 2.48 (s, 3H), 3.40 (s, 3H), 5.74 (s, 1H), 7.34 (d, J=8.4 Hz, 2H), 7.78 (d, J=8.4 Hz, 2H) | [9] |
Synthesis of Pyrazole Ureas
Substituted ureas derived from pyrazole amines are another class of biologically active molecules with applications in medicinal chemistry. These compounds can be synthesized by reacting the amine intermediate with an appropriate isocyanate or carbamoyl chloride.
Experimental Protocol: General Procedure for the Synthesis of 1-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1-methyl-3-phenylurea (A Representative Urea)
Materials:
-
This compound (1.0 eq)
-
Phenyl isocyanate (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add phenyl isocyanate (1.05 eq) to the solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography to yield the pure 1-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1-methyl-3-phenylurea.
Quantitative Data for Analogous Pyrazole Ureas:
Visualizations
Experimental Workflow for Pyrazole Carboxamide Synthesis
Caption: Workflow for the synthesis of pyrazole carboxamides.
Signaling Pathway: Inhibition of Succinate Dehydrogenase (Complex II)
Many pyrazole carboxamide fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2]
Caption: Inhibition of mitochondrial Complex II by pyrazole carboxamides.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide array of biologically active compounds. Its utility in the preparation of pyrazole carboxamides and ureas makes it a key building block for the development of novel fungicides, insecticides, and pharmaceuticals. The provided protocols offer a general framework for the utilization of this intermediate in research and development settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine in Agrochemical Synthesis
Application Note AP-AGRO-2025-01
Introduction
The pyrazole moiety is a critical pharmacophore in modern agrochemical design, with numerous commercial products valued for their potent fungicidal, insecticidal, and herbicidal activities. The unique structural features of the pyrazole ring allow for diverse functionalization, leading to compounds with novel modes of action and improved efficacy. N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine is a key intermediate in the synthesis of a variety of pyrazole-based agrochemicals, particularly pyrazole carboxamide fungicides. These fungicides are known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a mechanism that has proven effective against a broad spectrum of plant pathogens.
This document provides detailed protocols and data related to the use of this compound in the synthesis of potential agrochemical candidates. The methodologies described herein are intended for researchers and scientists in the field of agrochemical development.
Agrochemical Synthesis and Biological Activity
The primary application of this compound in agrochemical synthesis is as a nucleophilic amine component in the formation of amide bonds. Specifically, it can be acylated with various carboxylic acid chlorides, often substituted benzoyl chlorides or other heterocyclic acid chlorides, to yield N-methyl-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)carboxamides. This class of compounds has shown significant promise as potent fungicides.
While specific data for agrochemicals derived directly from this compound is not extensively available in public literature, the fungicidal activity of structurally related 1,3-dimethyl-1H-pyrazole-4-carboxamides provides a strong rationale for its use. The following table summarizes the in vitro antifungal activity of a series of synthesized 1,3-dimethyl-1H-pyrazole-4-carboxamides against various plant pathogenic fungi. This data serves as a valuable reference for the potential efficacy of analogous compounds synthesized from the target amine.
Table 1: In Vitro Antifungal Activity of 1,3-Dimethyl-1H-pyrazole-4-carboxamide Derivatives
| Compound ID | Target Pathogen | EC50 (µg/mL) |
| 7aa | Alternaria porri | >50 |
| Marssonina coronaria | >50 | |
| Cercospora petroselini | >50 | |
| Rhizoctonia solani | >50 | |
| 7ab | Alternaria porri | >50 |
| Marssonina coronaria | >50 | |
| Cercospora petroselini | >50 | |
| Rhizoctonia solani | >50 | |
| 7ad | Alternaria porri | 21.3 |
| Marssonina coronaria | 18.7 | |
| Cercospora petroselini | 25.4 | |
| Rhizoctonia solani | 15.8 | |
| 7ae | Alternaria porri | >50 |
| Marssonina coronaria | >50 | |
| Cercospora petroselini | >50 | |
| Rhizoctonia solani | >50 | |
| 7af | Alternaria porri | 10.5 |
| Marssonina coronaria | 12.3 | |
| Cercospora petroselini | 15.6 | |
| Rhizoctonia solani | 8.9 | |
| 7ag | Alternaria porri | 15.2 |
| Marssonina coronaria | 18.9 | |
| Cercospora petroselini | 20.1 | |
| Rhizoctonia solani | 11.4 | |
| Carbendazim (Control) | Alternaria porri | 2.1 |
| Marssonina coronaria | 1.5 | |
| Cercospora petroselini | 0.8 | |
| Rhizoctonia solani | 3.2 |
Data adapted from a study on related pyrazole carboxamides. The EC50 values represent the concentration of the compound that inhibits 50% of the mycelial growth of the fungus.
Experimental Protocols
The following is a general protocol for the synthesis of N-methyl-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)carboxamides via acylation. This protocol can be adapted for various substituted acyl chlorides to generate a library of potential agrochemical candidates.
Protocol 1: Synthesis of N-methyl-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)carboxamides
Materials:
-
This compound
-
Substituted benzoyl chloride (or other acyl chloride)
-
Triethylamine (or other suitable base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add a solution of the desired substituted benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure N-methyl-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Bioassay (Mycelium Growth Rate Method)
Materials:
-
Synthesized pyrazole carboxamide derivatives
-
Potato Dextrose Agar (PDA) medium
-
Selected fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Dissolve the synthesized compounds in DMSO to prepare stock solutions of a known concentration.
-
Incorporate appropriate aliquots of the stock solutions into molten PDA medium to achieve a series of final test concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each agar plate with a mycelial plug (5 mm diameter) taken from the edge of an actively growing fungal colony.
-
Use plates containing PDA with DMSO but without the test compound as a negative control. A commercial fungicide can be used as a positive control.
-
Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.
-
Measure the colony diameter when the fungal growth in the negative control plates has reached approximately two-thirds of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100, where dc is the average colony diameter of the control and dt is the average colony diameter of the treated plate.
-
Determine the EC50 value for each compound by probit analysis of the inhibition data.
Visualizations
Application Notes and Protocols for Enzyme Inhibition Assays Using Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for evaluating pyrazole compounds as enzyme inhibitors, a critical step in modern drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of enzymes implicated in diseases such as cancer, inflammation, and infectious diseases.[1][2] This document outlines both biochemical and cell-based assays to determine the potency, selectivity, and cellular effects of novel pyrazole-based inhibitors.
Introduction to Pyrazole-Based Enzyme Inhibitors
Pyrazole derivatives are a versatile class of heterocyclic compounds that have demonstrated significant potential as inhibitors of various enzymes, including kinases, cyclooxygenases (COX), and metalloenzymes like carbonic anhydrase.[1][2][3][4] Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies to optimize their inhibitory activity and selectivity. These notes will guide researchers through the essential experimental procedures to characterize the inhibitory properties of newly synthesized pyrazole compounds.
Key Signaling Pathways Targeted by Pyrazole Inhibitors
Understanding the biological context in which an enzyme operates is crucial for interpreting inhibition data. Pyrazole compounds have been successfully developed to target key signaling pathways involved in cell cycle regulation and inflammatory responses.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[1] Pyrazole-based inhibitors, such as AT7519, can block the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Janus Kinase (JAK) Signaling Pathway
The JAK/STAT signaling pathway is crucial for cytokine-mediated immune responses. Dysregulation of this pathway is associated with inflammatory diseases and cancers. Pyrazole-based JAK inhibitors can modulate these responses.[1]
Experimental Protocols
A systematic approach is necessary to evaluate a novel pyrazole compound as a potential enzyme inhibitor. The following workflow outlines the key experimental stages.
In Vitro Enzyme Inhibition Assay (Fluorometric - Example for COX)
This protocol is a generalized method for determining the IC50 values of test compounds against enzymes like COX-1 and COX-2 using a fluorometric assay.[3]
Materials:
-
Purified enzymes (e.g., ovine or human COX-1 and COX-2)[3]
-
Assay Buffer (e.g., Tris-HCl buffer)[5]
-
Fluorogenic probe/substrate[3]
-
Cofactors[3]
-
Substrate (e.g., Arachidonic Acid for COX)[3]
-
Test pyrazole compounds dissolved in DMSO[3]
-
Known inhibitor as a positive control (e.g., Celecoxib for COX-2)[3]
-
96-well opaque microplate[3]
-
Fluorescence microplate reader[3]
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test pyrazole compounds in DMSO.[3]
-
Enzyme Preparation: Dilute the enzymes to the desired concentration in the assay buffer.[3]
-
Assay Reaction Setup:
-
To each well of the 96-well plate, add the assay buffer, diluted cofactor, and probe.[3]
-
Add the diluted test compound to the respective wells. Include wells with DMSO only as a negative control (100% enzyme activity) and a known inhibitor as a positive control.[3]
-
Add the diluted enzyme to the wells.[3]
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.[3]
-
-
Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.[3]
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to the enzyme activity.[3]
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition of enzyme activity for each concentration of the test compound relative to the DMSO control.[3]
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the pyrazole compounds on the viability of cancer cell lines.[6][7]
Materials:
-
Human cancer cell lines (e.g., HepG2, HCT-116, MCF-7, A549)[6][7]
-
Complete cell culture medium
-
Test pyrazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., SDS/DMF)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds for a specified period (e.g., 24-72 hours). Include a vehicle (DMSO) control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of pyrazole inhibitors on cell cycle progression.[1][7]
Materials:
-
Cell line of interest
-
Test pyrazole compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) Staining Solution (containing RNase A)[1]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyrazole compound at various concentrations for a predetermined time. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol drop-wise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[1]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI Staining Solution and incubate in the dark at room temperature for 30 minutes.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Generate a histogram of PI fluorescence intensity and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1]
Western Blotting for Target Engagement
This technique is used to confirm that the pyrazole inhibitor is interacting with its intended target within the cell and to assess its effect on downstream signaling proteins.[1]
Materials:
-
Treated cell lysates
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target enzyme and downstream signaling proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the pyrazole inhibitor, then lyse the cells in ice-cold lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in protein expression or phosphorylation status in treated versus control samples.
Data Presentation
Quantitative data from enzyme inhibition and cell-based assays should be summarized in a clear and structured format to facilitate comparison between different pyrazole compounds.
Table 1: In Vitro Enzyme Inhibition Data for Pyrazole Compounds
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 7a | CDK-2 | 0.074 | [7] |
| 7b | CDK-2 | 0.095 | [7] |
| Roscovitine (Control) | CDK-2 | 0.100 | [7] |
| 7d | DapE | 17.9 | [8] |
| (R)-7q | DapE | 18.8 | [8] |
| 7a | DapE | 22.4 | [8] |
| 1b | Haspin Kinase | 0.057 | [9] |
| 1c | Haspin Kinase | 0.066 | [9] |
| 2c | Haspin Kinase | 0.062 | [9] |
| 18c | VEGFR2 Kinase | 0.218 | [10] |
| 18g | VEGFR2 Kinase | 0.168 | [10] |
| 18h | VEGFR2 Kinase | 0.135 | [10] |
| Sorafenib (Control) | VEGFR2 Kinase | 0.041 | [10] |
| Compound 6 | hCA I | 0.00513 | [4][11] |
| Compound 8 | hCA I | 0.0169 | [4][11] |
| Compound 10 | hCA I | 0.00842 | [4][11] |
| Compound 6 | hCA II | 0.01177 | [4][11] |
| Compound 8 | hCA II | 0.06739 | [4][11] |
| Compound 10 | hCA II | 0.01851 | [4][11] |
Table 2: Cell-Based Assay Data for Pyrazole-Indole Hybrids against HepG2 Cancer Cells
| Compound ID | Cytotoxicity IC50 (µM) | Reference |
| 7a | 6.1 | [6][7] |
| 7b | 7.9 | [6][7] |
| Doxorubicin (Control) | 24.7 | [6][7] |
Conclusion
The protocols and application notes presented here provide a robust framework for the systematic evaluation of pyrazole compounds as enzyme inhibitors. By combining in vitro biochemical assays with cell-based functional assays, researchers can effectively characterize the potency, selectivity, and cellular mechanism of action of novel pyrazole-based drug candidates, thereby accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most common and efficient method is a two-step process. The first step is the synthesis of the precursor, 1,3-dimethyl-1H-pyrazole-5-carbaldehyde. The second step is the reductive amination of this aldehyde with N-methylamine.
Q2: How is the precursor, 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, typically synthesized?
A2: 1,3-dimethyl-1H-pyrazole-5-carbaldehyde is commonly synthesized via the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich pyrazole ring.[1][2][3] This reaction typically uses a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Q3: What are the key considerations for the reductive amination step?
A3: Key considerations for the reductive amination step include the choice of reducing agent, solvent, reaction temperature, and stoichiometry of the reactants. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred mild and selective reducing agent for this transformation.[4] Anhydrous solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.
Q4: What are the potential side reactions that can lower the yield of the desired product?
A4: Potential side reactions include the formation of over-alkylated products, where the secondary amine product reacts further. Another possibility is the reduction of the starting aldehyde to the corresponding alcohol. Impurities in the starting materials can also lead to the formation of byproducts.
Q5: How can the final product be purified?
A5: The final product, being a basic amine, can be purified by extraction into an acidic aqueous solution, followed by basification and re-extraction into an organic solvent. For higher purity, column chromatography on silica gel is effective. To prevent the basic amine from streaking on the acidic silica gel, a small amount of a basic modifier like triethylamine (0.5-1%) can be added to the eluent.
Experimental Protocols
Protocol 1: Synthesis of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde (Vilsmeier-Haack Reaction)
Materials:
-
1,3-dimethylpyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Slowly add a solution of 1,3-dimethylpyrazole (1 equivalent) in anhydrous DCM.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-5-carbaldehyde. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound (Reductive Amination)
Materials:
-
1,3-dimethyl-1H-pyrazole-5-carbaldehyde
-
N-methylamine (as a solution in THF or as methylamine hydrochloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if using methylamine hydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1 equivalent) in anhydrous DCE or DCM.
-
Add a solution of N-methylamine (1.2 equivalents) in THF. If using methylamine hydrochloride, add the salt (1.2 equivalents) followed by TEA or DIPEA (1.5 equivalents) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of DCM and methanol. Adding 0.5-1% triethylamine to the eluent can improve the separation.
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of this compound
| Parameter | Variation | Observed Yield (%) | Purity (%) | Notes |
| Reducing Agent | NaBH(OAc)₃ | 85-95 | >95 | Mild and selective, generally high yielding.[4] |
| NaBH₄ | 60-75 | 85-90 | Can also reduce the starting aldehyde, leading to alcohol byproduct. | |
| NaBH₃CN | 75-85 | 90-95 | Effective, but requires careful pH control and is toxic. | |
| Solvent | DCE | 88-95 | >95 | Good solubility for reactants and intermediates. |
| DCM | 85-92 | >95 | Similar to DCE, a good alternative. | |
| THF | 70-80 | 90-95 | Lower yields may be observed. | |
| Methanol | 50-60 | <85 | Can react with NaBH(OAc)₃ and may lead to acetal formation with the aldehyde. | |
| Temperature | 0 °C to RT | 80-90 | >95 | Slower reaction rate, but generally cleaner. |
| Room Temperature | 85-95 | >95 | Optimal for most reductive aminations with NaBH(OAc)₃. | |
| 40 °C | 80-90 | 90-95 | Faster reaction, but may lead to more side products. | |
| Stoichiometry | 1.2 eq. Amine, 1.5 eq. NaBH(OAc)₃ | 85-95 | >95 | Slight excess of amine and reducing agent drives the reaction to completion. |
| (Aldehyde:Amine:Reducer) | 1:1.2:1.5 | |||
| 1 eq. Amine, 1.2 eq. NaBH(OAc)₃ | 70-80 | 90-95 | Incomplete conversion of the aldehyde may occur. | |
| 1:1:1.2 |
Note: The data presented in this table are illustrative and based on general principles of reductive amination. Actual results may vary.
Troubleshooting Guides
Q: My reaction yield is consistently low. What are the possible causes and solutions?
A: Low yield can be attributed to several factors:
-
Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. Solution: Use a fresh bottle of the reducing agent or ensure it has been stored under anhydrous conditions.
-
Incomplete Imine Formation: The formation of the imine intermediate is crucial for the reaction to proceed. Solution: Increase the reaction time for imine formation before adding the reducing agent. The addition of a dehydrating agent like anhydrous MgSO₄ can also be beneficial.
-
Poor Quality Starting Materials: Impurities in the 1,3-dimethyl-1H-pyrazole-5-carbaldehyde or the N-methylamine solution can lead to side reactions. Solution: Ensure the purity of your starting materials, and purify them if necessary.
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the yield. Solution: Use an anhydrous solvent like DCM or DCE and maintain the reaction at room temperature.
Q: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What are they and how can I minimize them?
A: The formation of multiple byproducts is a common issue:
-
Unreacted Aldehyde: A spot corresponding to the starting aldehyde may be visible. Solution: Ensure a slight excess of N-methylamine and a sufficient amount of the reducing agent are used. Increase the reaction time if necessary.
-
Alcohol Byproduct: The reduction of the aldehyde to 1,3-dimethyl-1H-pyrazol-5-yl)methanol can occur. Solution: Use a milder reducing agent like NaBH(OAc)₃, which is more selective for the iminium ion over the aldehyde.
-
Over-alkylation Product: The desired secondary amine can be further alkylated to a tertiary amine. Solution: Avoid a large excess of the aldehyde. Careful control of the stoichiometry is key.
Q: I am having difficulty purifying the final product by column chromatography. It is streaking on the column. What can I do?
A: The basic nature of the amine product can cause it to interact strongly with the acidic silica gel, leading to streaking.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or a few drops of ammonia solution, to the eluent system. This will neutralize the acidic sites on the silica gel and allow for better elution of the amine product.
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
Caption: Potential side reaction during the reductive amination step.
References
Technical Support Center: Purification of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification strategies for this compound?
A1: The primary methods for purifying this tertiary amine-containing pyrazole derivative are:
-
Acid-Base Extraction: This is often the first and most efficient method to remove non-basic organic impurities and unreacted starting materials.[1][2][3] As a basic compound, the target amine can be protonated and moved into an aqueous acidic layer, leaving neutral or acidic impurities in the organic layer.[1][4]
-
Column Chromatography: This is a highly effective technique for separating the target compound from closely related impurities, such as isomers or byproducts with similar basicity.[5][6] Common stationary phases include silica gel (often treated with a base) or alumina.[5][7][8]
-
Recrystallization/Salt Formation: If the compound is a solid, recrystallization can be a powerful purification tool. Alternatively, the amine can be converted into a crystalline salt (e.g., hydrochloride salt) which can be recrystallized and then neutralized to recover the pure amine.[5][7][9][10]
Q2: My compound streaks severely on a standard silica gel TLC plate. Why is this happening and how can I fix it?
A2: Streaking (or tailing) of basic compounds like your amine on silica gel is a common issue. It is caused by strong acid-base interactions between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[8][11] This can lead to poor separation and potential degradation of the compound on a column.
To resolve this, you can:
-
Add a competing base to your mobile phase (eluent). Typically, adding 0.5-2% triethylamine (TEA) or ammonia in methanol to the eluent will neutralize the acidic sites on the silica, allowing your compound to travel up the plate or through the column more cleanly.[7][8][11]
-
Use a different stationary phase, such as neutral or basic alumina, which lacks the acidic character of silica.[5][12]
-
Consider reversed-phase chromatography (e.g., C18 silica) with an appropriate mobile phase, which separates compounds based on polarity in a different manner.[8][12]
Q3: What are the likely impurities I might encounter during the synthesis of this compound?
A3: Depending on the synthetic route, common impurities could include:
-
Unreacted Starting Materials: Such as 1,3-dimethyl-1H-pyrazole-5-carbaldehyde or N-methylamine precursors.
-
Over-Alkylated Byproducts: If methylation is part of the final steps, quaternary ammonium salts could be formed.
-
Regioisomers: N-methylation of a pyrazole ring can sometimes lead to a mixture of isomers if the starting pyrazole is not already N-substituted.[6][13]
-
Solvent and Reagents: Residual solvents or leftover reagents from the reaction workup.
Q4: Can I purify this compound by distillation?
A4: While some liquid pyrazoles or amines can be purified by distillation, it depends on the thermal stability and boiling point of this compound. Amines can be susceptible to oxidation and degradation at high temperatures.[7] It is crucial to first assess the compound's stability. Purification under reduced pressure (vacuum distillation) would be necessary to lower the boiling point and minimize thermal decomposition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery After Acid-Base Extraction | 1. Incomplete protonation of the amine (aqueous pH not low enough).2. Incomplete neutralization/basification (aqueous pH not high enough before back-extraction).3. Insufficient number of extractions with the organic solvent. | 1. Ensure the aqueous layer is distinctly acidic (pH 1-2) using HCl to protonate the amine fully.[1][3]2. Basify the aqueous layer to pH 9-10 or higher with NaOH or NaHCO₃ to ensure the amine is in its free-base form before re-extracting.[1][4]3. Perform at least three separate extractions with the organic solvent to ensure complete removal of the product from the aqueous layer. |
| Product is a Persistent Oil and Will Not Solidify | 1. Presence of residual solvent.2. Impurities are present, causing melting point depression. | 1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.[5]2. Attempt to form a salt (e.g., by adding HCl in ether), which is often a crystalline solid that can be filtered and purified by recrystallization.[7]3. Try trituration: add a non-polar solvent (like hexanes or pentane) in which the product is insoluble, and stir or sonicate. Impurities may dissolve while the pure product solidifies. |
| Multiple Spots on TLC After Column Chromatography | 1. The chosen solvent system (eluent) has insufficient resolving power for the impurities.2. The column was overloaded with crude material.3. The compound is degrading on the column. | 1. Systematically screen for a better eluent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol, ethyl acetate/hexanes) or a gradient elution.[5]2. Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by weight).3. If degradation is suspected (streaking, new spots appearing over time), add triethylamine to the eluent or switch to a more inert stationary phase like alumina.[8] |
| Product is Colored (Yellow/Brown) | 1. Presence of trace, highly conjugated impurities.2. Air oxidation of the amine. | 1. Pass a solution of the compound through a small plug of silica gel or activated charcoal to adsorb colored impurities.[5]2. Recrystallization can often leave colored impurities behind in the mother liquor.[5]3. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating. |
Data Presentation
The following table provides a hypothetical comparison of outcomes for different purification strategies based on typical results for similar compounds.
| Purification Method | Starting Purity (by LCMS) | Final Purity (by LCMS) | Typical Yield | Notes |
| Single Acid-Base Extraction | 75% | 90-95% | 80-90% | Excellent for removing non-basic impurities. May not separate isomeric byproducts. |
| Silica Gel Column Chromatography (with 1% TEA) | 75% | >98% | 60-80% | Effective for separating closely related impurities. Yield can be lower due to adsorption.[8] |
| Recrystallization of Free Base | 90% | >99% | 50-70% | Requires the free base to be a solid. Highly effective for achieving analytical purity. |
| Salt Formation & Recrystallization | 90% | >99.5% | 70-85% (overall) | Often yields highly pure, stable crystalline solids.[5][7] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
Objective: To separate the basic target compound from neutral and acidic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or Dichloromethane)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper
Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate (approx. 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently to release any pressure.[4]
-
Layer Separation: Allow the layers to separate fully. The protonated amine salt will be in the bottom aqueous layer, while neutral or acidic impurities remain in the top organic layer. Drain the bottom aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with 1 M HCl two more times to ensure all the basic product has been transferred to the aqueous phase. Combine all aqueous extracts. The original organic layer can now be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M NaOH while stirring until the solution is strongly basic (pH > 10), as confirmed with pH paper.[1] The amine salt will be neutralized back to the free base, which may cause the solution to become cloudy.
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of ethyl acetate (equal volume to the aqueous layer). Shake vigorously, venting as before.
-
Isolate Product: Allow the layers to separate. The purified amine product is now in the top organic layer. Drain the bottom aqueous layer and collect the organic layer. Repeat the back-extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Washing and Drying: Combine all organic extracts. Wash once with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate the target compound from impurities with similar basicity but different polarity.
Materials:
-
Crude product from acid-base extraction (or initial crude)
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol
-
Triethylamine (TEA)
-
Chromatography column, test tubes for fraction collection
-
TLC plates, developing chamber, UV lamp
Methodology:
-
TLC Analysis: First, determine the optimal eluent system using TLC. Dissolve a small amount of crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., 95:5 Dichloromethane:Methanol). Add 1% TEA to the eluent to prevent streaking.[5][11] The ideal system gives your product an Rf value of ~0.3 and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Dichloromethane + 1% TEA). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. You can use isocratic (constant solvent composition) or gradient (gradually increasing polarity, e.g., from 1% to 5% Methanol in Dichloromethane) elution.[5]
-
Fraction Collection: Collect fractions in test tubes. Monitor the composition of the fractions by TLC.
-
Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent (and TEA) using a rotary evaporator. It may be necessary to use a high-vacuum pump to remove the last traces of TEA.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Step-by-step workflow for purification via acid-base extraction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Identifying common impurities in the synthesis of pyrazole derivatives
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to address specific challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my pyrazole synthesis?
A1: The synthesis of pyrazole derivatives, most commonly via the Knorr synthesis or similar condensation reactions, can lead to several common impurities. These include:
-
Regioisomers: These are the most frequent impurities when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The formation of two or more regioisomers can complicate purification and reduce the yield of the desired product.
-
Pyrazoline Intermediates: Incomplete cyclization or a lack of subsequent oxidation can result in the presence of pyrazoline byproducts.[1]
-
Hydrazine-Derived Impurities: Hydrazine and its derivatives can be unstable and may degrade over time, leading to colored impurities that can discolor the reaction mixture, often turning it yellow or red.[1]
-
Di-addition Products: In some cases, two molecules of hydrazine may react with a single molecule of the 1,3-dicarbonyl compound, leading to undesired side products.
-
Starting Material Impurities: Impurities present in the starting 1,3-dicarbonyl compound or hydrazine can lead to the formation of corresponding pyrazole derivatives as byproducts.
Q2: My reaction mixture has turned a dark yellow/red color. What is the cause and how can I fix it?
A2: Discoloration of the reaction mixture is a common observation in pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material itself. The use of hydrazine salts can also make the reaction mixture acidic, which may promote the formation of these colored byproducts.
Troubleshooting Steps:
-
Use a Mild Base: If you are using a hydrazine salt, the addition of a mild base such as sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.
-
Purify the Hydrazine: If you suspect your hydrazine reagent has degraded, consider purifying it by distillation before use.
-
Work-up Procedure: A thorough aqueous work-up can help to remove some of these colored impurities.
-
Purification: Recrystallization or column chromatography are effective methods for removing colored impurities from the final product.
Q3: I am observing two sets of peaks in my NMR spectrum, suggesting the presence of regioisomers. How can I improve the regioselectivity of my reaction?
A3: The formation of regioisomers is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.
Strategies to Improve Regioselectivity:
-
Solvent Choice: The choice of solvent can influence the ratio of regioisomers. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some cases.
-
Catalyst: The type of acid or base catalyst can affect the regioselectivity. Experimenting with different catalysts may favor the formation of one isomer over the other.
-
Reactant Stoichiometry: Varying the ratio of the 1,3-dicarbonyl compound to the hydrazine derivative can sometimes influence the regioisomeric ratio.[2]
-
Temperature: Reaction temperature can also play a role. Running the reaction at a lower temperature may improve selectivity.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrazole
Symptoms:
-
Low isolated yield after purification.
-
TLC analysis shows a significant amount of starting material remaining.
-
Multiple spots are visible on the TLC plate, indicating the formation of several byproducts.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress by TLC. If starting material is still present, consider increasing the reaction time or temperature. |
| Suboptimal Reaction Conditions | Optimize the reaction conditions, including solvent, temperature, and catalyst. For Knorr synthesis, a catalytic amount of acid (e.g., acetic acid) is often required. |
| Poor Quality Starting Materials | Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Hydrazine reagents can degrade over time and may need to be purified. |
| Formation of Side Products | The formation of regioisomers, pyrazolines, or other byproducts can significantly lower the yield of the desired product. Refer to the specific troubleshooting guides for these impurities. |
Issue 2: Presence of Pyrazoline Impurities
Symptoms:
-
Mass spectrometry data shows a peak corresponding to the desired pyrazole plus two hydrogen atoms (M+2).
-
1H NMR spectrum may show signals in the aliphatic region corresponding to the CH and CH2 protons of the pyrazoline ring.
-
IR spectrum may show a C=N stretch at a lower frequency compared to the aromatic C=N of the pyrazole.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Oxidation | If the reaction is expected to yield a pyrazole through an oxidation step (e.g., from an α,β-unsaturated ketone), ensure the oxidizing agent is active and added in the correct stoichiometry. In some cases, simply exposing the reaction mixture to air can facilitate oxidation. |
| Reaction Conditions | The reaction conditions may favor the formation of the more stable pyrazoline. Consider modifying the solvent or temperature to promote aromatization. |
Data Presentation
Table 1: Regioisomeric Ratio in the Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles
| 1,3-Diketone | Arylhydrazine | Solvent | Temperature (°C) | Isomer Ratio (A:B) | Yield (%) |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Reflux | 85:15 | 92 |
| 1-Phenyl-1,3-butanedione | 4-Nitrophenylhydrazine | Acetic Acid | 100 | 90:10 | 88 |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | Ethanol | Reflux | 80:20 | 95 |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMAc/HCl | RT | >95:5 | 74-77 |
Note: Isomer A refers to the pyrazole formed by the initial attack of the substituted nitrogen of the hydrazine at the most electrophilic carbonyl carbon. Isomer B is the other regioisomer. Data is compiled from various literature sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for the Knorr Synthesis of a Pyrazole
This protocol describes the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and phenylhydrazine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent).
-
Add ethanol as a solvent and a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (100-200 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column in a suitable non-polar solvent such as hexanes.
-
Dissolve the crude mixture of regioisomers in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing each pure regioisomer.
-
Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing common impurities in pyrazole synthesis.
Caption: Reaction pathway of the Knorr pyrazole synthesis, highlighting the formation of common impurities.
References
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine storage conditions and degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the appropriate storage, handling, and troubleshooting of potential degradation of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] The compound should be protected from heat, sparks, open flames, and other sources of ignition.[1] For enhanced stability, storage in a corrosives area or under an inert atmosphere, such as argon, can be considered.[2][3] It is also advisable to restrict access to the compound to authorized personnel only.[1][3] Always refer to the product label for any specific storage temperature recommendations.[1]
Q2: What materials are incompatible with this compound?
A2: Avoid contact with acids, strong oxidizing agents, and acid chlorides, as these materials are incompatible with this compound.[3]
Q3: What are the proper handling procedures for this compound?
A3: this compound should be handled in a chemical fume hood.[1][3] To prevent exposure, avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1][3] Direct contact with skin, eyes, and clothing should be avoided.[2][3] Personal protective equipment, including gloves, protective clothing, and eye/face protection, is essential.[1][2][3] Ensure thorough hand washing after handling the compound.[1][3]
Troubleshooting Guide: Degradation Issues
Unexpected experimental results, such as loss of potency or the appearance of unknown peaks in analytical chromatograms, may indicate degradation of the compound. This guide provides a systematic approach to identifying and mitigating potential degradation.
Issue: I suspect my compound has degraded. What are the likely causes?
Several factors can contribute to the degradation of pyrazole derivatives. The primary pathways to consider are hydrolysis, oxidation, and photodegradation. While the pyrazole ring itself is generally stable, the substituents on the ring can influence its susceptibility to degradation.
-
Hydrolysis: While less common for this specific molecule which lacks ester groups, pyrazole derivatives can be susceptible to hydrolysis under certain pH conditions.[3]
-
Oxidation: The pyrazole ring, particularly at the N-1 and C-4 positions, and the secondary amine group can be susceptible to oxidation.[3] This can be accelerated by the presence of atmospheric oxygen or other oxidizing agents. The pyrazole ring can be oxidized by peroxides to form its 2-oxide.[4]
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of the compound.[3]
-
Thermal Decomposition: High temperatures can cause the compound to decompose, potentially releasing gases such as nitrogen oxides, carbon monoxide, and carbon dioxide.[2]
Troubleshooting Workflow
If you suspect degradation, a systematic approach can help identify the cause.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting common issues in N-alkylation of pyrazoles
Welcome to the technical support center for the N-alkylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during this common yet often challenging synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of unsymmetrical pyrazoles?
The principal challenge in the N-alkylation of unsymmetrical pyrazoles lies in controlling the regioselectivity. The pyrazole ring contains two nitrogen atoms, N1 and N2, which have similar electronic properties.[1][2] This similarity often leads to the formation of a mixture of N1- and N2-alkylated regioisomers, which can be difficult to separate.[2]
Q2: What are the key factors that influence the regioselectivity (N1 vs. N2 alkylation)?
The regiochemical outcome of pyrazole N-alkylation is determined by a delicate interplay of several factors:
-
Steric Effects: The steric bulk of both the substituents on the pyrazole ring (at the C3 and C5 positions) and the alkylating agent plays a crucial role.[2][3] Generally, alkylation is favored at the less sterically hindered nitrogen atom.[3]
-
Electronic Effects: The electronic nature (electron-donating or electron-withdrawing) of the substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1][4]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact and even switch the regioselectivity.[1][2][5]
-
Alkylating Agent: The nature of the electrophile is critical. The reactivity and structure of the alkylating agent can direct the alkylation to a specific nitrogen.[2][3]
-
Catalysis: The use of specific catalysts, such as Lewis acids, can direct the alkylation towards a particular nitrogen, for instance, magnesium-based Lewis acids for N2-alkylation.[2]
Q3: How can I achieve selective N1-alkylation?
To favor alkylation at the N1 position, consider the following strategies:
-
Utilize Steric Hindrance: If possible, design your pyrazole substrate so that the substituent at the C5 position is smaller than the one at the C3 position.
-
Employ Bulky Alkylating Agents: Using sterically demanding alkylating agents can favor the less hindered N1 position. For example, α-halomethylsilanes have been used as "masked" methylating reagents to achieve high N1 selectivity.[6]
-
Optimize Reaction Conditions: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) often favors N1-alkylation.[1][2][7]
Q4: When is N2-alkylation favored?
N2-alkylation is generally less common but can be promoted under specific conditions:
-
Chelation Control: The presence of a coordinating group on the pyrazole ring can direct the alkylation to the N2 position through chelation with a metal-based reagent.
-
Catalyst-Controlled Reactions: The use of certain Lewis acids, such as MgBr₂, has been shown to favor N2-alkylation.[2]
-
Intramolecular Hydrogen Bonding: In specific substrates, intramolecular hydrogen bonding within the transition state can stabilize the approach of the alkylating agent to the N2 nitrogen.[8]
Troubleshooting Guide
| Issue | Potential Causes | Suggested Solutions |
| Low or No Reaction | 1. Insufficiently strong base: The pyrazole N-H may not be fully deprotonated. 2. Poorly reactive alkylating agent: The electrophile may not be reactive enough under the chosen conditions. 3. Low reaction temperature or short reaction time. 4. Decomposition of reagents. | 1. Switch to a stronger base: If using a carbonate base (e.g., K₂CO₃), consider switching to a hydride base (e.g., NaH).[2] 2. Use a more reactive alkylating agent: For example, switch from an alkyl chloride to an alkyl bromide or iodide. 3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. 4. Ensure the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon), especially when using strong bases like NaH. [7] |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | 1. Similar steric and electronic environment around N1 and N2. 2. Inappropriate choice of base and/or solvent. 3. Highly reactive, non-bulky alkylating agent. | 1. Modify the pyrazole substrate to introduce steric bulk at the C3 or C5 position. 2. Systematically screen different base/solvent combinations. For N1 selectivity, try NaH/THF or NaH/DMF.[1][2][7] For N2 selectivity, explore Lewis acid catalysis (e.g., MgBr₂).[2] 3. Use a more sterically hindered alkylating agent. [2][6] |
| Formation of Side Products | 1. Over-alkylation: If the product contains a second nucleophilic site, it may be alkylated further. 2. Side reactions involving functional groups on the pyrazole or alkylating agent. 3. Decomposition of starting materials or products under the reaction conditions. | 1. Use a stoichiometric amount of the alkylating agent. [1][5] 2. Protect sensitive functional groups prior to the N-alkylation step. 3. Consider milder reaction conditions (e.g., lower temperature, weaker base if applicable). |
| Difficulty in Separating Regioisomers | 1. Similar polarity of the N1 and N2 isomers. | 1. Optimize chromatographic conditions: Screen different eluent systems and stationary phases (e.g., silica gel, alumina). 2. Consider derivatization: If separation is extremely difficult, it may be possible to derivatize the mixture to facilitate separation, followed by removal of the derivatizing group. 3. Purification via crystallization: In some cases, one isomer may be selectively crystallized from the mixture.[9] |
Data Presentation
Table 1: Influence of Base and Solvent on Regioselectivity
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 3-CF₃-5-acetylpyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | ~1:1 | [1][5] |
| 3(5)-CF₃-5(3)-(pyridin-2-yl)pyrazole | Ethyl iodoacetate | NaH | DME-MeCN | N1 (major) | [1][5] |
| 3-methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA | DCE | 2.5:1 | [3] |
| 3,5-dimethyl-1H-pyrazole | 1-bromobutane | KOH | [BMIM][BF₄] | N/A (symmetrical) | [10] |
Note: This table is a representation of available data and is not exhaustive.
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using Sodium Hydride in DMF
This protocol is adapted for the selective N1-alkylation of pyrazoles.[7]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (NaH, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of the pyrazole (1.0 equivalent) in anhydrous DMF dropwise to the stirred suspension.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.
Visualizations
Caption: A general experimental workflow for the N1-selective alkylation of pyrazoles.
Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.
Caption: A decision tree for troubleshooting common issues in pyrazole N-alkylation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Characterization of Side Products in N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most probable synthetic routes are:
-
Reductive Amination: This involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with methylamine in the presence of a reducing agent.
-
Eschweiler-Clarke Reaction: This method involves the methylation of N-methyl-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)amine using formic acid and formaldehyde. This reaction is known to selectively produce tertiary amines from secondary amines.[1][2][3]
Q2: I am seeing an unexpected peak in my LC-MS analysis. What could it be?
A2: An unexpected peak could be one of several potential side products. The identity of the side product depends on the synthetic route used. Please refer to the troubleshooting guide below for a list of common side products and their characterization data.
Q3: My reaction yield is low. What are the possible causes?
A3: Low yields can result from several factors, including:
-
Incomplete reaction.
-
Formation of side products.
-
Suboptimal reaction conditions (temperature, pressure, catalyst, etc.).
-
Difficulties in product isolation and purification.
Review your reaction setup and compare it with established protocols for similar reductive amination or Eschweiler-Clarke reactions.
Q4: How can I confirm the structure of my desired product and any side products?
A4: A combination of analytical techniques is recommended for structural confirmation:
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Comparison of the obtained spectral data with known data or through detailed spectral analysis will confirm the structures.
Troubleshooting Guides
Issue 1: Presence of an Impurity with a Mass of [M+14] in Reductive Amination
Possible Cause: Over-methylation of the secondary amine product to form the tertiary amine, N,N-dimethyl-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)amine. This is more likely if excess methylating agent or harsh conditions are used.
Troubleshooting Steps:
-
Optimize Stoichiometry: Reduce the equivalents of the methylating agent (e.g., methyl iodide) or the aldehyde and reducing agent in reductive amination.
-
Control Reaction Temperature: Perform the reaction at a lower temperature to minimize over-alkylation.
-
Purification: Utilize column chromatography to separate the desired secondary amine from the tertiary amine byproduct.
Issue 2: Detection of a Compound with a Mass Corresponding to the Starting Aldehyde or its Alcohol Derivative in Reductive Amination
Possible Cause:
-
Incomplete Reaction: The starting 1,3-dimethyl-1H-pyrazole-5-carbaldehyde remains unreacted.
-
Reduction of the Aldehyde: The reducing agent may have reduced the aldehyde to the corresponding alcohol, (1,3-dimethyl-1H-pyrazol-5-yl)methanol.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting aldehyde.
-
Optimize Reducing Agent: Choose a milder reducing agent that selectively reduces the imine intermediate over the aldehyde. Sodium triacetoxyborohydride is often a good choice for reductive aminations.[4]
-
Ensure Anhydrous Conditions: Moisture can hydrolyze the imine intermediate back to the aldehyde and amine.
Issue 3: Formation of N-Oxide Impurities
Possible Cause: Oxidation of the tertiary amine product, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen.
-
Purification: N-oxides can often be separated from the desired amine by chromatography due to their higher polarity.
Data Presentation
Table 1: Potential Side Products in the Synthesis of this compound
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass Spec Peak (M+H)⁺ | Key ¹H NMR Signals (Predicted) |
| N,N-dimethyl-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)amine | C₉H₁₇N₃ | 167.25 | 168.15 | Singlet for N(CH₃)₂ protons (~2.2-2.4 ppm) |
| (1,3-dimethyl-1H-pyrazol-5-yl)methanol | C₆H₁₀N₂O | 126.16 | 127.09 | Singlet for CH₂OH protons (~4.5 ppm), broad singlet for OH |
| 1,3-dimethyl-1H-pyrazole-5-carbaldehyde | C₆H₈N₂O | 124.14 | 125.07 | Singlet for CHO proton (~9.5-10 ppm) |
| This compound N-oxide | C₈H₁₅N₃O | 169.22 | 170.13 | Downfield shift of protons adjacent to the N-oxide group |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
-
To a solution of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) at 0 °C, add methylamine (1.1 eq, as a solution in a solvent or as a gas).
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Stir the mixture for 30 minutes to allow for imine formation.
-
Add a reducing agent (e.g., sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq)) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Characterization of Side Products by LC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Identify the peaks corresponding to the expected product and potential side products based on their mass-to-charge ratios.
Mandatory Visualization
Caption: Reductive amination pathway and potential side reactions.
Caption: Troubleshooting workflow for unexpected side products.
References
Safe handling and disposal of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals working with N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous chemical.[1] The primary hazards include:
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Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE must be worn at all times when handling this compound to prevent exposure. This includes:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. Standard EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US) should be followed.[1]
-
Skin Protection: Wear protective gloves and a lab coat.[1][3] Contaminated clothing should be removed and washed before reuse.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1][4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][3]
Q3: How should I properly store this chemical?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] It should be stored locked up and away from incompatible materials such as acids, strong oxidizing agents, and acid chlorides.[1][4]
Q4: What is the correct procedure for disposing of this compound waste?
A4: Dispose of contents and container to an approved waste disposal plant.[1] Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult federal, state, and local hazardous waste regulations for complete and accurate classification.[4][5] Do not release into the environment or allow it to contaminate the ground water system.[1]
Q5: What should I do in case of accidental exposure?
A5: Immediate medical attention is required for any exposure.[1]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1]
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Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water.[1]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person.[1]
Troubleshooting Guide
Q1: I've observed an unexpected color change or gas evolution during my experiment. What could be the cause?
A1: This could indicate a chemical incompatibility or decomposition. This compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[1][4] Ensure your reaction setup is free from these materials. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][4]
Q2: I'm having difficulty with the purification of my product. Are there any known issues?
-
Column Chromatography: Silica gel can be used, but tailing may be an issue due to the basic nature of the amine. Adding a small amount of a volatile base like triethylamine to the eluent can help mitigate this.
-
Extraction: Ensure the pH of the aqueous layer is appropriately adjusted during workup to have the compound in its free base or salt form for efficient separation.
Q3: My analytical data (NMR, MS) is inconsistent with the expected structure. What should I check?
A3:
-
Purity: The starting material is typically >97% pure.[1] However, impurities could arise from improper storage or handling. Consider re-purifying the starting material if necessary.
-
Decomposition: As mentioned, the compound can decompose. Ensure it has been stored correctly, away from incompatible substances.[1][4]
-
Structural Isomers: Confirm that the observed data does not correspond to a structural isomer. Re-examine the synthetic route and starting materials.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃ | [6][7] |
| Molecular Weight | 139.20 g/mol | [6][7] |
| Physical State | Solid | [6] |
| Acute Oral Toxicity | Category 4 | [1] |
| Skin Corrosion/Irritation | Category 1B | [1] |
| Serious Eye Damage/Irritation | Category 1 | [1] |
| Specific Target Organ Toxicity | Category 3 (Respiratory system) | [1] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are not available in the provided search results. Researchers should adapt general synthetic methodologies for secondary amines and pyrazole derivatives, always adhering to the safety precautions outlined in this guide.
Visual Guides
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making flowchart for spill response.
Caption: Chemical incompatibilities of the target compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. kishida.co.jp [kishida.co.jp]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
Technical Support Center: Scalability of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory experiments and scale-up processes.
Synthetic Workflow Overview
The synthesis of this compound is typically achieved through a three-step process. This involves the initial synthesis of the pyrazole core, followed by formylation to introduce the aldehyde group, and finally, reductive amination to yield the target secondary amine.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable route involves a three-step sequence:
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Synthesis of 1,3-dimethyl-1H-pyrazole: This is typically achieved by the condensation of a 1,3-dicarbonyl compound (like acetylacetone) with methylhydrazine.
-
Vilsmeier-Haack Formylation: The 1,3-dimethyl-1H-pyrazole is then formylated, most commonly at the C5 position, using a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide) to produce 1,3-dimethyl-1H-pyrazole-5-carbaldehyde.
-
Reductive Amination: The resulting aldehyde undergoes reductive amination with N-methylamine and a suitable reducing agent (such as sodium borohydride) to yield the final product.
Q2: Are there significant safety concerns I should be aware of during this synthesis?
A2: Yes, several reagents used in this synthesis require careful handling.
-
Methylhydrazine: It is a toxic and potentially carcinogenic substance. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl3): This is a highly corrosive and moisture-sensitive reagent that reacts violently with water. All manipulations should be performed under anhydrous conditions.
-
Sodium borohydride (NaBH4): While less reactive than other hydrides, it can release flammable hydrogen gas upon contact with acidic solutions or water.
Q3: What are the key considerations for scaling up this synthesis?
A3: When scaling up, the following points are critical:
-
Temperature Control: The Vilsmeier-Haack reaction is exothermic and requires careful temperature management to prevent side reactions. Similarly, the initial stages of the reductive amination may need cooling.
-
Reagent Addition: Slow, controlled addition of reagents is crucial, especially for the Vilsmeier reagent and the reducing agent, to maintain a safe and controlled reaction rate.
-
Work-up and Purification: Large-scale extractions and purifications can be challenging. Consider crystallization as a primary purification method for the final product to avoid large volumes of solvents required for chromatography.
Troubleshooting Guide
Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. Consider extending the reaction time or slightly increasing the temperature. |
| Loss of product during work-up. | Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the product in the aqueous layer. | |
| Impure Product | Presence of regioisomers (e.g., 1,5-dimethyl-1H-pyrazole). | The reaction of asymmetrical dicarbonyls can lead to isomeric products. Use a symmetrical starting material if possible. If not, careful purification by distillation or chromatography is necessary. |
Step 2: Vilsmeier-Haack Formylation
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Aldehyde | Incomplete reaction. | Ensure the Vilsmeier reagent is freshly prepared or properly stored. Monitor the reaction by TLC until the starting material is consumed. |
| Degradation of product during work-up. | The hydrolysis of the intermediate iminium salt should be performed at low temperatures (e.g., by pouring the reaction mixture onto ice) to prevent degradation. | |
| Formation of 4-formyl Isomer | The Vilsmeier-Haack reaction can sometimes lead to formylation at the C4 position, although C5 is generally favored for 1,3-disubstituted pyrazoles. | Optimize reaction conditions (temperature, solvent) to favor C5 formylation. Lower temperatures often increase regioselectivity. Careful purification by chromatography or crystallization will be necessary to separate the isomers. |
| Dark-colored Reaction Mixture | Polymerization or side reactions. | Ensure strict temperature control during the addition of the Vilsmeier reagent. Use high-purity starting materials and solvents. |
Step 3: Reductive Amination
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Final Product | Incomplete formation of the imine intermediate. | Ensure the removal of water formed during imine formation, for example, by using a Dean-Stark apparatus or molecular sieves. |
| Incomplete reduction of the imine. | Use a sufficient excess of the reducing agent. Ensure the reducing agent is active (some can degrade upon storage). | |
| Presence of Unreacted Aldehyde | Inefficient reduction. | Consider using a milder reducing agent like sodium triacetoxyborohydride (STAB), which is often more selective for imines over aldehydes.[1] |
| Formation of Tertiary Amine (Over-alkylation) | The desired secondary amine reacts further with the aldehyde. | This is less common with reductive amination compared to direct alkylation. However, using a controlled amount of the aldehyde can minimize this. |
| Formation of Alcohol Byproduct | Reduction of the starting aldehyde before imine formation. | Use a pH-controlled reaction or a reducing agent that is more selective for the imine, such as sodium cyanoborohydride (NaBH3CN).[2][3] |
digraph "Troubleshooting_Reductive_Amination" { graph [splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", width=4]; edge [fontname="Arial", color="#5F6368"];Start [label="Low Yield in Reductive Amination", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Aldehyde [label="Is unreacted aldehyde present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Imine [label="Was imine formation incomplete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reduction [label="Was the reduction incomplete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Aldehyde [label="Use a more selective reducing agent (e.g., STAB or NaBH3CN).", shape=plaintext]; Solution_Imine [label="Ensure water removal during imine formation (e.g., molecular sieves).", shape=plaintext]; Solution_Reduction [label="Use fresh, excess reducing agent and monitor reaction to completion.", shape=plaintext];
Start -> Check_Aldehyde; Check_Aldehyde -> Solution_Aldehyde [label="Yes"]; Check_Aldehyde -> Check_Imine [label="No"]; Check_Imine -> Solution_Imine [label="Yes"]; Check_Imine -> Check_Reduction [label="No"]; Check_Reduction -> Solution_Reduction [label="Yes"]; }
Caption: Troubleshooting logic for low yield in the reductive amination step.
Experimental Protocols
Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole
This protocol is adapted from general procedures for pyrazole synthesis.
-
To a solution of acetylacetone (1.0 mol) in ethanol (500 mL) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add methylhydrazine (1.05 mol) dropwise with stirring at room temperature.
-
After the addition is complete, heat the mixture to reflux for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water (500 mL) and extract with dichloromethane (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
This protocol is based on the Vilsmeier-Haack reaction.
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3, 1.2 eq.) dropwise while maintaining the temperature below 10 °C.
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Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1,3-dimethyl-1H-pyrazole (1.0 eq.) in anhydrous DMF dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Step 3: Synthesis of this compound
This protocol describes the reductive amination of the pyrazole aldehyde.
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Dissolve 1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 eq.) in methanol (10 volumes).
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Add an aqueous solution of N-methylamine (40 wt. %, 1.5 eq.) and stir the mixture at room temperature for 1 hour to form the imine.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium borohydride (NaBH4, 1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography or by converting it to its hydrochloride salt and recrystallizing.
Quantitative Data Summary
The following tables provide representative data for the synthesis. Actual yields may vary depending on the reaction scale and specific conditions.
Table 1: Reagents and Typical Yields for the Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
| Step | Starting Material | Reagents | Solvent | Typical Yield | Purity |
| 1 | Acetylacetone | Methylhydrazine | Ethanol | 85-95% | >98% (after distillation) |
| 2 | 1,3-Dimethyl-1H-pyrazole | POCl3, DMF | DMF | 70-85% | >97% (after chromatography) |
Table 2: Reagents and Typical Yields for the Reductive Amination
| Starting Material | Reagents | Solvent | Typical Yield | Purity |
| 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde | N-Methylamine, NaBH4 | Methanol | 75-90% | >98% (after purification) |
References
Preventing decomposition of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine during workup
Technical Support Center: N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent decomposition of the compound during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound turns dark brown or black during aqueous workup. What is the likely cause?
A1: Discoloration is often an indication of decomposition, likely due to oxidation of the N-methylamine moiety. Aromatic and secondary amines can be susceptible to air oxidation, which can be accelerated by elevated temperatures, prolonged exposure to air, or the presence of metal ions.[1] To mitigate this, it is advisable to perform the workup under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1]
Q2: I am losing a significant amount of my compound during acid-base extraction. Why is this happening and how can I prevent it?
A2: While acid-base extraction is a standard method for purifying amines, several factors can lead to low recovery.[2][3] The protonated amine salt may have some solubility in the organic layer, or an emulsion may have formed, trapping the compound at the interface. Ensure complete protonation by adjusting the aqueous layer to a pH of 2-4 with a dilute acid like 1 M HCl.[3][4] To break emulsions, you can try adding brine or filtering the mixture through a pad of celite.
Q3: After purification by silica gel chromatography, my yield is low and I see tailing of the product spot on TLC. What could be the issue?
A3: The acidic nature of silica gel can lead to strong interactions with basic compounds like your N-methylamine, causing tailing on TLC and poor recovery from column chromatography.[5] In some cases, the acidic silica can even catalyze decomposition.[6] To address this, you can either use a deactivated stationary phase, such as basic alumina, or add a small amount of a competing base, like triethylamine (0.5-1%), to your eluent.[2][5]
Q4: Are there any specific pH ranges I should avoid during the workup of this compound?
A4: While the pyrazole ring is generally stable, pyrazole derivatives with ester functionalities can be susceptible to hydrolysis under basic conditions (e.g., pH > 8). Although your compound does not have an ester group, it is a good practice to avoid strongly basic conditions for extended periods if possible. For the N-methylamine portion, very strong acidic conditions might also pose a risk, although dilute acids are generally safe for forming the ammonium salt during extraction.[3]
Q5: Can I store the purified this compound as a free base?
A5: The free base is susceptible to oxidation.[1] For long-term storage, it is recommended to store the compound as a salt (e.g., hydrochloride salt) under an inert atmosphere in a cool, dark place. If you need to store the free base, do so under an inert atmosphere at low temperatures.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the workup and purification of this compound.
Issue 1: Product Decomposition During Aqueous Workup
| Symptom | Potential Cause | Troubleshooting Steps |
| The organic layer darkens upon addition of aqueous base. | Oxidation of the N-methylamine. The free base is more susceptible to air oxidation. | - Perform the basification and extraction steps under an inert atmosphere (N₂ or Ar).- Use degassed water and solvents for the workup.- Minimize the time the compound is in the basic aqueous phase.- Keep the extraction funnel cool with an ice bath. |
| Formation of an insoluble precipitate upon acidification. | Formation of an insoluble salt. The hydrochloride or sulfate salt of your compound may not be fully soluble in the aqueous phase. | - Use a larger volume of the aqueous acid.- Add a co-solvent like methanol to the aqueous phase to increase solubility.- If the salt is crystalline, it can be isolated by filtration, washed, and then partitioned between a fresh organic solvent and base. |
| Low recovery after back-extraction from the acidic aqueous layer. | Incomplete basification. The pH of the aqueous layer may not be high enough to fully deprotonate the amine salt. | - Ensure the pH of the aqueous layer is > 10 by adding a strong base (e.g., 2 M NaOH).- Extract with the organic solvent multiple times (e.g., 3 x volume of aqueous layer). |
Issue 2: Challenges During Chromatographic Purification
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant streaking of the product on a silica TLC plate. | Strong interaction with acidic silica. The basic amine interacts strongly with the acidic silanol groups. | - Add 0.5-1% triethylamine or ammonia in methanol to the eluent system.- Spot the TLC plate and let it sit in a chamber saturated with the eluent vapor before running. |
| Low product recovery from a silica gel column. | Irreversible adsorption or decomposition on silica gel. | - Use basic alumina as the stationary phase.- Deactivate the silica gel by pre-treating it with a solution of your eluent containing triethylamine.- Perform a "plug" filtration through a short pad of silica instead of a full column for crude purification. |
| The product co-elutes with a polar impurity. | Similar polarity of the product and impurity. | - Try a different solvent system. For amines, a gradient of dichloromethane and methanol with a small amount of ammonium hydroxide can be effective.- Consider reverse-phase chromatography.[5] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Workup
This protocol is a general guideline for the extractive workup of a reaction mixture containing this compound.
-
Quenching the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add water to quench any reactive reagents.
-
Solvent Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and transfer the mixture to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M HCl (aq) to the separatory funnel. Shake vigorously and allow the layers to separate. The protonated amine will move to the aqueous layer.[3]
-
Separation of Layers: Drain the lower aqueous layer into a clean flask. Wash the organic layer with another portion of 1 M HCl and combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the pH is > 10.
-
Back-Extraction: Extract the now basic aqueous layer with three portions of an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography on Basic Alumina
-
Slurry Preparation: Prepare a slurry of basic alumina in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the alumina to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the top of the column.
-
Elution: Elute the column with a gradient of an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). Start with a low polarity and gradually increase the polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Logical Workflow for Workup and Purification
Caption: Workflow for the workup and purification of the target compound.
Potential Decomposition Pathways
Caption: Potential decomposition pathways for the target compound during workup.
References
Validation & Comparative
Comparative Analysis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine and Its Regioisomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric forms of a compound is critical for advancing therapeutic discovery. The substitution pattern on a heterocyclic scaffold can dramatically influence a molecule's pharmacological profile, including its receptor affinity, selectivity, and functional activity. This guide provides a comparative overview of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine and its key regioisomers, focusing on available data regarding their synthesis, biological activities, and potential therapeutic applications.
While direct, head-to-head comparative studies for this compound and its isomers are limited in publicly available literature, analysis of related pyrazole derivatives provides valuable insights into the structure-activity relationships (SAR) that govern their biological effects. The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1][2]
Physicochemical Properties and Synthesis
The position of the methyl and N,N-dimethylaminomethyl substituents on the pyrazole ring significantly impacts the physicochemical properties of the isomers, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. The synthesis of these isomers typically involves the regioselective functionalization of a dimethylpyrazole core. Alkylation of unsymmetrically substituted pyrazoles can often lead to a mixture of N-1 and N-2 alkylated isomers, necessitating careful control of reaction conditions and purification methods to isolate the desired regioisomer.
Table 1: Physicochemical Properties of N-[(dimethyl-1H-pyrazol-yl)methyl]-N-methylamine Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Isomeric Class |
| This compound | C₇H₁₃N₃ | 139.20 | 1,3,5-trisubstituted |
| N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-methylamine | C₇H₁₃N₃ | 139.20 | 1,3,5-trisubstituted |
| N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine | C₇H₁₃N₃ | 139.20 | 1,4,5-trisubstituted |
| N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylamine | C₇H₁₃N₃ | 139.20 | 1,3,5-trisubstituted |
Comparative Biological Activity
The biological activity of pyrazole derivatives is highly dependent on the substitution pattern around the core ring. Different isomers can exhibit distinct pharmacological profiles, targeting a range of biological pathways.
-
This compound and its 1,5-dimethyl Isomer: Derivatives of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole have been investigated for their potential in treating neurological disorders and cancer, respectively. For instance, some 1,5-dimethyl-1H-pyrazol-3-amine derivatives have been explored as inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in cell growth and survival pathways often dysregulated in cancer.[3]
-
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine: The 1,4-disubstituted pyrazole scaffold has been noted for its role in developing compounds with anti-inflammatory and anticancer properties. It is believed that these compounds may exert their effects through the inhibition of enzymes like cyclooxygenases (COX) or various kinases.[4]
-
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylamine: This isomeric form has been incorporated into various compounds exhibiting a broad spectrum of biological activities, including antimicrobial and antioxidant effects.[5][6]
Due to the lack of direct comparative experimental data for the specific N-methylamines , a quantitative comparison of their performance is not currently possible. The table below is intended to be populated as new research emerges.
Table 2: Comparative Performance Data (Hypothetical)
| Isomer | Target Receptor/Enzyme | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀/EC₅₀, µM) |
| This compound | Data not available | Data not available | Data not available |
| N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-methylamine | Data not available | Data not available | Data not available |
| N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine | Data not available | Data not available | Data not available |
| N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylamine | Data not available | Data not available | Data not available |
Experimental Protocols
To facilitate further research and direct comparison of these isomers, standardized experimental protocols are essential. Below are general methodologies for key assays that would be critical in elucidating the pharmacological profiles of these compounds.
General Synthesis of N-[(dimethyl-1H-pyrazol-yl)methyl]-N-methylamines
A common synthetic route involves the initial formylation of the corresponding dimethylpyrazole, followed by reductive amination with N-methylamine.
Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of pyrazole isomers.
Receptor Binding Assay (Radioligand Displacement)
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
-
Preparation: Cell membranes expressing the target receptor are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Functional Assay (e.g., cAMP Accumulation Assay)
This assay measures the ability of a compound to modulate the downstream signaling of a G-protein coupled receptor (GPCR).
-
Cell Culture: Cells expressing the target GPCR are cultured.
-
Treatment: Cells are treated with varying concentrations of the test compound in the presence of an adenylate cyclase stimulator (e.g., forskolin).
-
Lysis: Cells are lysed to release intracellular cyclic AMP (cAMP).
-
Detection: The concentration of cAMP is quantified using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀ for agonists) or inhibits 50% of the agonist response (IC₅₀ for antagonists) is determined.
Signaling Pathways
The specific signaling pathways modulated by this compound and its isomers are not yet well-defined in the literature. However, based on the activities of related pyrazole compounds, potential targets include kinase signaling cascades and GPCR-mediated pathways. Further research is necessary to elucidate the precise mechanisms of action.
Potential Signaling Pathway Modulation
Caption: A generalized diagram of potential signaling pathway modulation by pyrazole isomers.
Conclusion
The isomeric positioning of substituents on the pyrazole ring is a critical determinant of biological activity. While this compound and its regioisomers represent an under-investigated area of chemical space, the broader family of pyrazole derivatives has demonstrated significant therapeutic potential across various disease areas. This guide highlights the need for direct comparative studies to elucidate the structure-activity relationships within this specific isomeric series. The provided experimental frameworks offer a starting point for researchers to systematically evaluate these compounds and unlock their potential for drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride|CAS 1431965-39-7 [benchchem.com]
- 4. [(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine | Benchchem [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activity of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine Analogs as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of synthesized analogs of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine, with a focus on their potential as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The data presented herein is based on established structure-activity relationships (SAR) for pyrazole-based MAO inhibitors and serves as a predictive guide for drug discovery and development.[1][2]
Introduction
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[3][4] Inhibition of MAO-A is a validated therapeutic strategy for the treatment of depression and anxiety disorders, while selective MAO-B inhibitors are used in the management of Parkinson's disease.[1][5] Pyrazole and its derivatives have emerged as a promising scaffold for the development of novel MAO inhibitors.[1][2] This guide explores the inhibitory potential of this compound and a curated set of its analogs against both MAO isoforms.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of the parent compound and its analogs against human MAO-A and MAO-B. The selection of analogs is designed to probe the impact of substitutions on the pyrazole ring and modifications of the N-methylamine side chain on potency and selectivity. The presented data is a hypothetical model based on established SAR principles for pyrazole-based MAO inhibitors.[1][2][6]
| Compound ID | R1 | R2 | R3 | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| Parent | CH3 | CH3 | CH3 | 15.2 | 8.5 | 1.79 |
| Analog 1 | H | CH3 | CH3 | 25.8 | 12.1 | 2.13 |
| Analog 2 | CH3 | H | CH3 | 18.9 | 9.8 | 1.93 |
| Analog 3 | CH3 | CH3 | H | 32.5 | 18.4 | 1.77 |
| Analog 4 | Ph | CH3 | CH3 | 5.6 | 2.1 | 2.67 |
| Analog 5 | 4-Cl-Ph | CH3 | CH3 | 2.1 | 0.8 | 2.63 |
| Analog 6 | CH3 | CH3 | Et | 12.7 | 6.9 | 1.84 |
| Analog 7 | CH3 | CH3 | Benzyl | 9.8 | 4.2 | 2.33 |
Ph = Phenyl; 4-Cl-Ph = 4-Chlorophenyl; Et = Ethyl
Experimental Protocols
The following is a detailed methodology for the in vitro determination of MAO-A and MAO-B inhibitory activity, upon which the comparative data is based.
In Vitro Fluorometric Monoamine Oxidase Inhibition Assay [5][7][8][9]
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Test compounds (Parent and Analogs 1-7) dissolved in DMSO
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in potassium phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.
-
To each well of a 96-well black microplate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) in buffer.
-
Add 25 µL of the diluted test compounds or positive controls to the respective wells. For control wells, add 25 µL of buffer with 1% DMSO.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate solution to all wells. The final concentration of kynuramine should be at its Km value for each enzyme.
-
Immediately place the plate in a fluorometric plate reader and measure the rate of formation of the fluorescent product (4-hydroxyquinoline) over 30 minutes at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.
3. Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each reaction.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against MAO-A and MAO-B.
-
The selectivity index is calculated by dividing the IC50 value for MAO-A by the IC50 value for MAO-B.
Mandatory Visualization
Caption: Signaling pathway of MAO inhibition by pyrazole analogs.
Caption: Workflow for the in vitro MAO inhibition assay.
References
- 1. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Monoamine oxidase inhibitory activity of 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. abcam.cn [abcam.cn]
- 9. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Table of Contents
-
Predicted Spectroscopic Data for N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
-
Comparative Spectroscopic Data of Related Pyrazole Derivatives
-
Experimental Protocols for Spectroscopic Analysis
-
Workflow for Spectroscopic Structural Validation
Predicted Spectroscopic Data for this compound
The following table summarizes the predicted spectroscopic data for the target compound based on the analysis of structurally similar pyrazole derivatives. These values serve as a benchmark for experimental verification.
| Spectroscopic Technique | Parameter | Predicted Value | Rationale for Prediction |
| ¹H NMR | Chemical Shift (δ) | ~2.2-2.4 ppm (s, 3H, C3-CH₃) | Based on typical methyl group shifts on a pyrazole ring.[1] |
| ~3.6-3.8 ppm (s, 3H, N1-CH₃) | N-methyl group on the pyrazole ring. | ||
| ~3.5-3.7 ppm (s, 2H, -CH₂-) | Methylene bridge adjacent to the pyrazole ring and a nitrogen atom. | ||
| ~2.3-2.5 ppm (s, 3H, N-CH₃) | N-methyl group of the methylamine moiety. | ||
| ~5.8-6.0 ppm (s, 1H, H4) | Pyrazole ring proton, typically appearing in this region.[1] | ||
| ¹³C NMR | Chemical Shift (δ) | ~10-15 ppm (C3-CH₃) | Typical range for a methyl group on an aromatic ring.[1] |
| ~35-40 ppm (N1-CH₃) | N-methyl group on the pyrazole ring.[2] | ||
| ~50-55 ppm (-CH₂-) | Methylene carbon attached to a nitrogen and the pyrazole ring. | ||
| ~40-45 ppm (N-CH₃) | N-methyl carbon of the methylamine. | ||
| ~105-110 ppm (C4) | Unsubstituted carbon on the pyrazole ring.[1][2] | ||
| ~140-145 ppm (C5) | Carbon of the pyrazole ring bearing the substituent. | ||
| ~148-152 ppm (C3) | Carbon of the pyrazole ring bearing the methyl group.[1] | ||
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | m/z 140.1182 | Based on the molecular formula C₇H₁₃N₃ (Molecular Weight: 139.20).[3] |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~2950-2800 (C-H stretch) | Aliphatic C-H stretching vibrations.[2] |
| ~1550-1450 (C=N, C=C stretch) | Pyrazole ring stretching vibrations.[2][4] | ||
| ~1300-1000 (C-N stretch) | C-N stretching of the amine and pyrazole ring. |
Comparative Spectroscopic Data of Related Pyrazole Derivatives
This table presents experimental data from published literature for pyrazole derivatives, providing a basis for the predictions made for this compound.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | 5.90 (s, 1H, H4), 2.25 (s, 6H, 2xCH₃) | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | Not specified | [1] |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 5.74 (s, 1H, H-4), 3.40 (s, 3H, MeN), 1.24 (s, 9H, t-Bu) | 160.9 (C-3), 130.9 (C-5), 103.7 (C-4), 35.6 (MeN), 32.4 (Cq, t-Bu), 30.4 (3Me, t-Bu) | 2957 (C-H), 1595 (C=N), 1363 (SO₂), 1170 (SO₂), 892 (S-N) | [2] |
| 1-benzyl-3,5-dimethyl-1H-pyrazole | 5.85 (s, 1H, H4), 5.14 (s, 2H, CH₂), 2.22 (s, 3H, CH₃), 2.11 (s, 3H, CH₃) | 147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3 | Not specified | [1] |
Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for the key spectroscopic techniques used in the structural validation of novel compounds.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Data Analysis: Integrate proton signals to determine the relative number of protons. Analyze chemical shifts, coupling constants, and multiplicities to assign signals to specific protons and carbons in the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more complex structures.
3.2 Mass Spectrometry (MS)
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap).
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass of the expected molecular formula. The high-resolution mass measurement should be within a 5 ppm error. Fragmentation patterns can provide further structural information.
3.3 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: For solid samples, a small amount is placed directly on the ATR crystal. For liquid samples, a thin film is cast onto a salt plate (e.g., NaCl).
-
Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-H, C=N, C-N). The presence and position of these bands can confirm the presence of key structural motifs within the molecule.
Workflow for Spectroscopic Structural Validation
The following diagram illustrates the logical workflow for the structural validation of a synthesized compound using multiple spectroscopic techniques.
Caption: Workflow for structural validation of a synthesized compound.
References
Interpreting the Spectroscopic Data of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine. The information presented is based on the known chemical structure and established principles of spectroscopic analysis for pyrazole derivatives and N-alkylamines. This document serves as a valuable resource for researchers working with this and similar molecules, offering a basis for experimental data comparison and structural verification.
Chemical Structure and Properties
This compound is a substituted pyrazole with the following key characteristics:
The structure consists of a 1,3-dimethyl-1H-pyrazole ring linked via a methylene bridge to an N-methylamine group. This structure dictates the expected spectroscopic signatures.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is anticipated to show distinct signals for each of the unique proton environments in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-4 (pyrazole) | 5.8 - 6.2 | Singlet (s) | 1H | Proton on the C4 carbon of the pyrazole ring. |
| Methylene (-CH₂-) | 3.5 - 3.8 | Singlet (s) | 2H | Protons of the methylene bridge connecting the pyrazole ring and the nitrogen atom. |
| N-CH₃ (pyrazole) | 3.6 - 3.9 | Singlet (s) | 3H | Methyl group attached to the N1 position of the pyrazole ring. |
| N-CH₃ (amine) | 2.2 - 2.5 | Singlet (s) | 3H | Methyl group attached to the amine nitrogen. |
| C-CH₃ (pyrazole) | 2.0 - 2.3 | Singlet (s) | 3H | Methyl group attached to the C3 position of the pyrazole ring. |
| N-H (amine) | 1.0 - 3.0 | Broad Singlet (br s) | 1H | Proton on the amine nitrogen; signal may be broad and its position can vary with solvent and concentration.[4] |
Predicted ¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-5 (pyrazole) | 148 - 152 | Carbon at position 5 of the pyrazole ring, attached to the methylene group. |
| C-3 (pyrazole) | 140 - 145 | Carbon at position 3 of the pyrazole ring, attached to a methyl group. |
| C-4 (pyrazole) | 104 - 108 | Carbon at position 4 of the pyrazole ring. |
| Methylene (-CH₂-) | 45 - 50 | Carbon of the methylene bridge. |
| N-CH₃ (amine) | 35 - 40 | Carbon of the N-methyl group of the amine. |
| N-CH₃ (pyrazole) | 33 - 38 | Carbon of the N-methyl group on the pyrazole ring. |
| C-CH₃ (pyrazole) | 10 - 15 | Carbon of the C-methyl group on the pyrazole ring. |
Predicted Mass Spectrometry Data
Electron impact (EI) mass spectrometry is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation is likely to be dominated by cleavage of the C-C bond alpha to the amine nitrogen, a common pathway for N-alkylamines.[5][6][7]
| m/z | Ion | Description |
| 139 | [C₇H₁₃N₃]⁺ | Molecular Ion (M⁺) |
| 124 | [M - CH₃]⁺ | Loss of a methyl group. |
| 96 | [C₅H₈N₂]⁺ | Alpha-cleavage, loss of the N-methylamine radical. |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage, formation of the N,N-dimethylaminium radical cation. |
The most prominent fragmentation pathway is predicted to be the alpha-cleavage, which results in the formation of a stable, resonance-stabilized cation.
Caption: Predicted mass spectrometry fragmentation pathway of this compound.
Experimental Protocols
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference.
2. ¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a concentrated sample.
-
Temperature: 298 K.
-
Processing: Apply a line broadening of 0.3 Hz, Fourier transform, phase correct, and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or TMS at 0.00 ppm.
3. ¹³C NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
Processing: Apply a line broadening of 1-2 Hz, Fourier transform, phase correct, and baseline correct the spectrum. Reference the spectrum to the solvent peak or TMS at 0.00 ppm.
Mass Spectrometry
1. Sample Preparation:
-
Dissolve a small amount of the compound (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
For direct infusion, dilute the stock solution to approximately 1-10 µg/mL.
2. Data Acquisition (Electron Ionization - GC-MS):
-
Gas Chromatograph (GC):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
3. Data Acquisition (Electrospray Ionization - LC-MS):
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Fragmentor Voltage: 70 V.
-
Mass Range: m/z 50-500.
-
Comparison with Alternatives
The spectroscopic data for this compound can be compared with isomers or related compounds. For instance, an isomer such as N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-methylamine would be expected to show significant differences in the chemical shifts of the pyrazole ring protons and carbons due to the different substitution pattern. Specifically, the chemical shift of the proton at the C4 position and the carbons of the pyrazole ring would be altered. Mass spectrometry fragmentation patterns, however, may be very similar due to the presence of the same side chain, making NMR a more powerful tool for differentiating such isomers. Comparison of experimental data to the predicted values in this guide can aid in the unambiguous structural confirmation of the target molecule.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BiblioBoard [openresearchlibrary.org]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Purity Assessment of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine: A Chromatographic Comparison
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of chromatographic methods for the purity assessment of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine, a substituted pyrazole derivative. This document outlines experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) and presents a summary of their performance based on data from related compounds.
The accurate determination of purity is paramount for the safety and efficacy of pharmaceutical products. Chromatographic techniques, particularly HPLC and GC, are powerful tools for separating and quantifying impurities. The choice between these methods often depends on the physicochemical properties of the analyte and potential impurities, such as volatility, thermal stability, and polarity.
Comparison of Chromatographic Methods
High-Performance Liquid Chromatography (HPLC), especially in the reverse-phase mode, is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds, including pyrazole derivatives.[1] It is particularly well-suited for non-volatile and thermally labile molecules. Gas Chromatography (GC), on the other hand, is ideal for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (MS), GC-MS provides excellent selectivity and sensitivity for impurity identification.
For the analysis of this compound, both HPLC and GC could be applicable. The presence of the polar amine group suggests that HPLC would be a robust choice. However, its relatively low molecular weight (139.20 g/mol ) may also allow for successful analysis by GC, potentially after derivatization to increase volatility.[2]
A summary of typical performance characteristics for each technique, based on the analysis of similar pyrazole and N-methylated amine compounds, is presented in Table 1.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Typical Column | C18 (250 mm x 4.6 mm, 5 µm)[3] | DB-5MS capillary column[4] |
| Mobile Phase/Carrier Gas | Acetonitrile: 0.1% Trifluoroacetic acid in Water[3] | Helium or Hydrogen[5] |
| Detector | UV-Vis or Diode Array Detector (DAD)[1] | Mass Spectrometer (MS)[4] |
| Limit of Detection (LOD) | 2.43 µg/mL (for a related pyrazole)[3] | 0.1 µg/L (for a related amine)[4] |
| Limit of Quantitation (LOQ) | 7.38 µg/mL (for a related pyrazole)[3] | 0.3 µg/L (for a related amine)[4] |
| Linearity (r²) | > 0.999[3] | > 0.996[4] |
| Key Advantages | Suitable for non-volatile and polar compounds.[1] | High specificity and sensitivity, robust quantification.[4] |
Experimental Protocols
Detailed methodologies for both HPLC and GC are provided below. These protocols are based on established methods for related compounds and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the purity assessment of pyrazole derivatives.[1][3]
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).[1]
-
Prepare working standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1]
2. Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[1]
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[1][3]
-
Mobile Phase: A mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile).[1][3] The composition may be optimized (e.g., 75:25 v/v Acetonitrile: 0.1% Trifluoroacetic acid in Water).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Detection Wavelength: To be determined based on the UV spectrum of the analyte (a related pyrazole was detected at 237 nm).[3]
-
Column Temperature: 40°C.[3]
3. Data Analysis:
-
Record the chromatograms and measure the peak area of the main component and any impurities.
-
Calculate the purity of the sample by determining the percentage of the main peak area relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general method for the analysis of N-methylated amines and can be adapted for the target compound.[4][6]
1. Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Derivatization may be necessary to improve the volatility and chromatographic behavior of the amine.
2. GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[4]
-
Injection: Splitless injection is often used to enhance sensitivity.[4]
-
Column: A DB-5MS capillary column is commonly used for the separation of aromatic and amine compounds.[4]
-
Carrier Gas: Helium or Hydrogen.[5]
-
Oven Temperature Program: A temperature gradient is typically employed to ensure the separation of compounds with different boiling points.
-
Ionization: Electron Ionization (EI) is a common technique for generating mass spectra.[4]
-
Detection: The mass spectrometer can be operated in full scan mode for impurity identification or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and quantification.[4]
3. Data Analysis:
-
Identify the main peak corresponding to this compound and any impurity peaks based on their retention times and mass spectra.
-
Quantify the purity by comparing the peak area of the main component to the total peak area.
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the different analytical approaches, the following diagrams are provided.
Caption: Experimental workflow for purity assessment.
Caption: Comparison of HPLC and GC-MS methods.
References
A comparative study of different synthetic routes to N-alkylated pyrazoles
For Researchers, Scientists, and Drug Development Professionals
N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and materials science, with their versatile structure lending itself to a wide array of applications. The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms can significantly modulate the physicochemical and pharmacological properties of these heterocyclic compounds. This guide provides a comparative overview of the most common synthetic routes to N-alkylated pyrazoles, complete with experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.
At a Glance: Comparison of Synthetic Routes
The choice of synthetic strategy for the N-alkylation of pyrazoles is often dictated by factors such as substrate scope, desired regioselectivity, reaction conditions, and scalability. Below is a summary of the key quantitative parameters for four distinct and widely employed methods.
| Method | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (N1:N2) |
| Classical Alkylation (Basic) | Alkyl Halide | NaH | THF | 0 - 25 | 6 - 24 | 60 - 90 | >10:1 to >15:1 |
| Alkyl Halide | K₂CO₃ | DMF | 25 - 100 | 5 - 18 | 80 - 85 | ~2:1 to ~4:1 | |
| Acid-Catalyzed Alkylation | Trichloroacetimidate | CSA | 1,2-DCE | 23 | 4 | 45 - 92 | 2.5:1 (steric control) |
| Vapor-Phase Alkylation | Methanol | H-EMT (Zeolite) | Gas Phase | 300 | N/A | 100 | N/A (symmetrical pyrazole) |
| Ionic Liquid-Mediated Alkylation | 1-Bromobutane | KOH | [BMIM][BF₄] | 80 | 2 | High | N/A (symmetrical pyrazole) |
Note: Yields and regioselectivity are highly dependent on the specific pyrazole substrate and alkylating agent used.
In-Depth Methodologies and Experimental Protocols
Classical N-Alkylation under Basic Conditions
This is the most traditional and widely used method for N-alkylation of pyrazoles. It involves the deprotonation of the pyrazole NH group by a base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent can significantly influence the regioselectivity of the reaction with unsymmetrical pyrazoles.
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq.). Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation. Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography.[1]
To a dry round-bottom flask under a nitrogen atmosphere, add 3-chloro-1H-pyrazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (5-10 mL per mmol of pyrazole). Add anhydrous potassium carbonate (1.5 - 2.0 eq). Stir the suspension at room temperature for 15-30 minutes. Add the alkyl halide (1.1 - 1.2 eq) dropwise via syringe. Stir the reaction mixture at the desired temperature (refer to the data table) and monitor the reaction progress by TLC. Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.[2]
Caption: Workflow for Classical N-Alkylation.
Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This modern approach avoids the use of strong bases and often proceeds under milder conditions than classical methods. The reaction is catalyzed by a Brønsted acid, and the regioselectivity is typically governed by steric factors.[3]
A round-bottom flask is charged with the trichloroacetimidate (1 equiv), pyrazole (1 equiv), and camphorsulfonic acid (CSA, 0.2 equiv) and placed under an atmosphere of argon. Dry 1,2-dichloroethane (DCE) is added to form a 0.25 M solution. The reaction is left to stir at room temperature for 4 hours. After 4 hours, the reaction mixture is diluted with ethyl acetate, washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
Caption: Acid-Catalyzed N-Alkylation Pathway.
Vapor-Phase N-Alkylation over Solid Acid Catalysts
This method is particularly suited for industrial-scale synthesis, offering high yields and conversions under continuous flow conditions. It utilizes solid acid catalysts like zeolites to facilitate the reaction between the pyrazole and an alcohol in the gas phase.
A normal pressure flow system reaction tube made of quartz is packed with 1.0 g of H-EMT catalyst. The reactor is heated to 300°C. 4-methylpyrazole (MP) and methanol are vaporized and continuously fed with respective partial pressures of 8.2 kPa and 42.5 kPa together with nitrogen under a total pressure of 1 atmosphere and at a space velocity (S/V) of 7.5 h⁻¹. The gas exiting the reactor is cooled and condensed to afford the crude reaction solution, which is then analyzed by gas chromatography.
N-Alkylation in Ionic Liquids
Ionic liquids (ILs) serve as "green" recyclable alternatives to volatile organic solvents. They can act as both the solvent and a promoter of the reaction, often leading to higher reaction rates and yields.
In a round-bottom flask equipped with a magnetic stir bar, 3,5-dimethyl-1H-pyrazole (2 mmol, 0.20 g), KOH (2.4 mmol, 0.14 g), and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) (2.2 mmol, 0.50 g) are combined. Using a syringe, 1-bromobutane (2.4 mmol, 0.26 mL) is added to the flask. The flask is fitted with a reflux condenser, and the mixture is stirred and heated at 80 °C for 2 hours. After cooling, the reaction mixture is subjected to liquid-liquid extraction with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the N-butyl-3,5-dimethylpyrazole product.[4]
Regioselectivity in N-Alkylation of Unsymmetrical Pyrazoles
A significant challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity. The outcome is a delicate balance of steric and electronic effects of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions.
-
Steric Effects : Bulky substituents at the C3 or C5 position of the pyrazole ring will direct the alkylation to the less sterically hindered nitrogen atom. For instance, in the acid-catalyzed alkylation of 3-methyl-5-phenyl-1H-pyrazole with phenethyl trichloroacetimidate, the major product is the result of alkylation at the nitrogen adjacent to the methyl group (N1), with a regioisomeric ratio of 2.5:1.[3]
-
Electronic Effects : The electronic nature of the substituents can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, potentially favoring alkylation at the more distant nitrogen.
-
Reaction Conditions : The choice of base and solvent system can dramatically impact the N1/N2 ratio. For example, using NaH in THF generally provides higher N1 selectivity compared to K₂CO₃ in DMF.[2] The use of sterically demanding alkylating agents, such as α-halomethylsilanes, has also been shown to significantly improve N1 selectivity.
Conclusion
The synthesis of N-alkylated pyrazoles can be achieved through a variety of effective methods. The classical approach using a base and an alkyl halide remains a robust and versatile option, with the potential for tuning regioselectivity through careful selection of reaction conditions. Acid-catalyzed alkylation with trichloroacetimidates offers a milder alternative, particularly for substrates sensitive to strong bases. For large-scale industrial production, vapor-phase alkylation over solid acid catalysts presents an efficient and high-yielding route. Finally, the use of ionic liquids aligns with the principles of green chemistry, providing an environmentally benign medium for this important transformation. The selection of the optimal synthetic route will depend on the specific requirements of the target molecule, including scale, desired purity, and the need for regiocontrol.
References
Efficacy comparison of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine with established enzyme inhibitors
For researchers, scientists, and drug development professionals, the quest for novel and effective enzyme inhibitors is a continuous endeavor. While direct efficacy data for N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine is not publicly available, the broader class of pyrazole derivatives has demonstrated significant promise in the inhibition of various key enzymes. This guide provides a comparative analysis of the performance of several reported pyrazole derivatives against established inhibitors in critical therapeutic areas, supported by experimental data from peer-reviewed studies.
This document synthesizes available data to offer a comparative perspective on the potential of the pyrazole scaffold. The following sections detail the inhibitory activity of various pyrazole-containing compounds against several enzyme classes, contrasting their efficacy with that of well-established inhibitors. Detailed experimental protocols and visual diagrams of relevant pathways and workflows are provided to aid in the interpretation of the presented data.
Comparative Efficacy of Pyrazole Derivatives
The versatility of the pyrazole core has been exploited to develop inhibitors for a range of enzymes, including cyclooxygenases, protein kinases, and alpha-amylase. The following tables summarize the quantitative inhibitory data for several pyrazole derivatives in comparison to established drugs.
Cyclooxygenase (COX) Inhibition
Pyrazole derivatives have been extensively investigated as inhibitors of COX enzymes, which are key targets in anti-inflammatory therapies.
Table 1: Comparison of COX-1 and COX-2 Inhibition by Pyrazole Derivatives and Established NSAIDs
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrazole Derivative 5u | >100 | 2.11 | >47.4 |
| Pyrazole Derivative 5s | >100 | 2.37 | >42.2 |
| Celecoxib (Established) | 1.5 | 0.05 | 30 |
| Ibuprofen (Established) | 13.5 | 344 | 0.04 |
Data sourced from studies on hybrid pyrazole analogues. The specific structures of compounds 5u and 5s can be found in the referenced literature.
Protein Kinase Inhibition
The pyrazole scaffold is a common feature in many kinase inhibitors developed for oncology.
Table 2: Comparison of Kinase Inhibition by Pyrazole Derivatives and an Established Inhibitor
| Compound/Drug | Target Kinase | IC50 (nM) |
| Afuresertib (Pyrazole-based) | Akt1 | 0.08 (Ki) |
| AT7518 (Pyrazole-based) | CDK2 | 24 |
| AT7518 (Pyrazole-based) | CDK5 | 23 |
| Uprosertib (Established) | Akt | 18 |
Data compiled from reviews on pyrazole-based kinase inhibitors.[1]
Alpha-Amylase Inhibition
Certain pyrazole derivatives have been explored for their potential in managing diabetes through the inhibition of α-amylase.
Table 3: Comparison of α-Amylase Inhibition by Pyrazole Derivatives and Acarbose
| Compound/Drug | α-Amylase Inhibition (%) at 100 µg/mL |
| Pyrazole Derivative 5a | 90.04 |
| Acarbose (Established) | Not reported in same study |
Data from a study on thiazolidine-4-one skeleton containing a pyrazole moiety.[2]
Experimental Protocols
The following are representative methodologies for the enzyme inhibition assays cited in this guide.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the test compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay. The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then reduced to prostaglandin F2α (PGF2α).
-
Enzyme Preparation: Ovine COX-1 and COX-2 are reconstituted in a suitable buffer.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme and heme in a reaction buffer at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: The reaction is stopped by the addition of a solution of stannous chloride.
-
Quantification: The amount of PGF2α produced is quantified using a specific enzyme immunoassay kit.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
In Vitro Protein Kinase Inhibition Assay
The inhibitory activity of compounds against protein kinases is typically measured using a phosphorylation assay.
-
Assay Components: The assay mixture contains the target kinase, a specific substrate (peptide or protein), ATP, and the test compound.
-
Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed at a specific temperature for a set period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP), or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.
-
IC50 Calculation: The IC50 value is determined by measuring the enzyme activity at different concentrations of the inhibitor.
In Vitro α-Amylase Inhibition Assay
The inhibitory effect on α-amylase activity is determined by measuring the amount of maltose produced from starch.
-
Reaction Mixture: A solution of starch is incubated with α-amylase in a suitable buffer at a controlled pH and temperature.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Colorimetric Reaction: The reaction is stopped, and the amount of reducing sugar (maltose) produced is measured using a colorimetric reagent such as 3,5-dinitrosalicylic acid (DNSA).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 540 nm).
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control (without the inhibitor).
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a representative signaling pathway and a general experimental workflow.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel inhibitors of α-amylase based on the thiazolidine-4-one skeleton containing a pyrazole moiety and their configurational studies - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine derivatives
A comprehensive analysis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and their cytotoxic effects on cancer cell lines.
Disclaimer: Extensive literature searches did not yield specific Structure-Activity Relationship (SAR) studies for N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine derivatives. This guide, therefore, presents a detailed analysis of a closely related series of compounds, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, to provide valuable insights into the SAR of pyrazole-based compounds in an oncology context.
A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and evaluated for their potential as antitumor agents and inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1][2] The findings from these studies offer a basis for understanding the structural requirements for anticancer activity within this class of pyrazole compounds.
Quantitative Data Summary
The inhibitory activity of the synthesized derivatives against CDK2/cyclin E and their cytotoxic effects on MCF-7 (human breast adenocarcinoma) and B16-F10 (murine melanoma) cancer cell lines were evaluated. The results, expressed as IC50 values, are summarized in the tables below.[1][2]
Table 1: In Vitro CDK2/Cyclin E Inhibitory Activity
| Compound | R | IC50 (μM) |
| 5a | H | 0.98 ± 0.06 |
| 5b | 2-F | 1.56 ± 0.09 |
| 5c | 3-F | 2.34 ± 0.15 |
| 5d | 4-F | 1.25 ± 0.08 |
| 6a | 2-Cl | 1.88 ± 0.12 |
| 6b | 3-Cl | 2.16 ± 0.14 |
| 6c | 4-Cl | 1.49 ± 0.09 |
| 7a | 2-CH3 | 2.53 ± 0.17 |
| 7b | 3-CH3 | 3.12 ± 0.21 |
| 7c | 4-CH3 | 2.87 ± 0.19 |
| 8a | 2-OCH3 | 3.54 ± 0.25 |
| 8b | 3-OCH3 | 4.01 ± 0.28 |
| 8c | 4-OCH3 | 3.86 ± 0.27 |
| 8d | 3,4,5-(OCH3)3 | 5.23 ± 0.35 |
Table 2: In Vitro Cytotoxicity (IC50, μM)
| Compound | R | MCF-7 | B16-F10 |
| 5a | H | 1.88 ± 0.11 | 2.12 ± 0.15 |
| 5b | 2-F | 2.97 ± 0.18 | 3.45 ± 0.22 |
| 5c | 3-F | 4.15 ± 0.26 | 4.88 ± 0.31 |
| 5d | 4-F | 2.51 ± 0.16 | 2.99 ± 0.19 |
| 6a | 2-Cl | 3.56 ± 0.23 | 4.02 ± 0.27 |
| 6b | 3-Cl | 3.98 ± 0.25 | 4.53 ± 0.29 |
| 6c | 4-Cl | 2.84 ± 0.17 | 3.21 ± 0.21 |
| 7a | 2-CH3 | 4.67 ± 0.30 | 5.11 ± 0.34 |
| 7b | 3-CH3 | 5.33 ± 0.36 | 5.98 ± 0.40 |
| 7c | 4-CH3 | 4.98 ± 0.32 | 5.43 ± 0.36 |
| 8a | 2-OCH3 | 6.12 ± 0.41 | 6.87 ± 0.45 |
| 8b | 3-OCH3 | 7.23 ± 0.48 | 7.99 ± 0.52 |
| 8c | 4-OCH3 | 6.95 ± 0.46 | 7.54 ± 0.49 |
| 8d | 3,4,5-(OCH3)3 | 8.91 ± 0.58 | 9.67 ± 0.63 |
From the data, it is evident that the unsubstituted aniline derivative (compound 5a) displayed the most potent inhibitory activity against CDK2/cyclin E and the highest cytotoxicity against both cancer cell lines.[1][2] The introduction of electron-withdrawing groups, such as fluorine and chlorine, at various positions on the aniline ring generally resulted in a slight decrease in activity compared to the parent compound. Conversely, the addition of electron-donating groups, like methyl and methoxy, led to a more significant reduction in both CDK2 inhibitory and cytotoxic activities.
Experimental Protocols
In Vitro CDK2/Cyclin E Inhibition Assay
The inhibitory activity of the compounds against CDK2/cyclin E was determined using a kinase assay kit. The protocol involves the following steps:
-
A reaction mixture is prepared containing the CDK2/Cyclin E enzyme, a peptide substrate, and the test compound at various concentrations in a kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at 30°C for a specified period to allow for the phosphorylation of the substrate by the enzyme.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified, often using a fluorescence-based method where the signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
The cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] The general workflow for this assay is as follows:
-
Cell Seeding: Cancer cells (MCF-7 and B16-F10) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Formation: Metabolically active cells reduce the yellow MTT to purple formazan crystals. This incubation typically lasts for a few hours.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 values are determined.
Mandatory Visualizations
CDK2 Signaling Pathway in Cell Cycle Progression
The following diagram illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, a key pathway in cell proliferation that is often dysregulated in cancer.
References
- 1. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Cross-Reactivity Profile of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity of the novel compound N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine. Due to the absence of published experimental data for this specific molecule, this document outlines a proposed investigational framework. The presented data are illustrative, generated based on the known biological activities of structurally related pyrazole derivatives, to guide future research and highlight key considerations in selectivity profiling.
Introduction
This compound is a small molecule featuring a disubstituted pyrazole ring, a scaffold present in numerous biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of activities, including anti-inflammatory, anticancer, and neuromodulatory effects. This inherent biological promiscuity of the pyrazole core necessitates a thorough investigation of the cross-reactivity of any new analog to understand its selectivity profile and potential off-target effects. This guide outlines a proposed series of experiments to characterize the cross-reactivity of this compound against a panel of targets associated with structurally similar compounds.
Hypothetical Cross-Reactivity Data
The following table summarizes illustrative data from a proposed panel of in vitro assays designed to assess the cross-reactivity of this compound against known targets of related pyrazole compounds.
| Target | Compound | Assay Type | IC50 / Ki (nM) | % Inhibition at 1 µM |
| Primary Target (Hypothetical) | ||||
| Target X | This compound | Radioligand Binding | 50 | 95% |
| Potential Off-Targets | ||||
| Cyclooxygenase-2 (COX-2) | This compound | Enzyme Inhibition | >10,000 | <10% |
| Celecoxib (Control) | Enzyme Inhibition | 4 | 98% | |
| C5a Receptor (C5aR) | This compound | Competitive Binding | 1,200 | 45% |
| NDT 9513727 (Control) | Competitive Binding | 11.6[1] | 99% | |
| Phosphodiesterase 4 (PDE4) | This compound | Enzyme Inhibition | 850 | 60% |
| Roflumilast (Control) | Enzyme Inhibition | 0.8 | 99% | |
| A1 Adenosine Receptor (A1AR) | This compound | Radioligand Binding | >10,000 | <5% |
| DPCPX (Control) | Radioligand Binding | 2.1 | 99% |
Experimental Protocols
Detailed methodologies for the proposed experiments are described below.
In Silico Target Prediction
-
Objective: To identify potential off-targets based on structural similarity to known ligands.
-
Protocol: The chemical structure of this compound was submitted to a target prediction platform (e.g., SwissTargetPrediction). The platform compares the query molecule to a database of known ligands and predicts potential targets based on 2D and 3D similarity. A list of potential targets with the highest prediction scores is compiled for further in vitro screening.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of the test compound to specific receptors.
-
Protocol:
-
Cell membranes expressing the target receptor (e.g., C5aR, A1AR) are prepared.
-
Membranes are incubated with a specific radioligand (e.g., [125I]-C5a for C5aR) and varying concentrations of the test compound or a known reference compound.
-
The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature for 1 hour).
-
The mixture is filtered through a glass fiber filter to separate bound from unbound radioligand.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
-
Enzyme Inhibition Assays
-
Objective: To measure the ability of the test compound to inhibit the activity of specific enzymes.
-
Protocol (Example: COX-2):
-
Recombinant human COX-2 enzyme is pre-incubated with varying concentrations of the test compound or a reference inhibitor (e.g., Celecoxib) in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined time at 37°C.
-
The amount of product (e.g., Prostaglandin E2) is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Cellular Functional Assays
-
Objective: To assess the functional consequence of compound binding in a cellular context.
-
Protocol (Example: C5aR-mediated Calcium Mobilization):
-
Cells endogenously or recombinantly expressing the C5a receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-incubated with varying concentrations of the test compound or a known antagonist.
-
The cells are then stimulated with the agonist C5a.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
The ability of the test compound to inhibit the C5a-induced calcium flux is quantified, and an IC50 value is calculated.
-
Visualizations
The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway potentially modulated by the test compound.
Caption: Proposed workflow for assessing the cross-reactivity of a novel compound.
Caption: Hypothetical inhibition of the C5a receptor signaling pathway.
Conclusion and Future Directions
The illustrative data and proposed experimental framework presented in this guide underscore the importance of a comprehensive cross-reactivity assessment for novel compounds, particularly those containing a pyrazole scaffold. The hypothetical results suggest that while this compound may exhibit high affinity for its primary target, it could also interact with other targets, such as the C5a receptor and phosphodiesterases, at higher concentrations.
Future studies should aim to execute these proposed experiments to generate robust, empirical data. Should cross-reactivity be confirmed, further investigations, including in vivo models, would be warranted to determine the physiological relevance of any off-target interactions. This systematic approach will be crucial in accurately defining the therapeutic potential and safety profile of this compound.
References
Benchmarking N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine in Anticancer Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance benchmark of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine in the context of anticancer activity. Due to the limited publicly available data on this specific molecule, this document presents a synthesized benchmark based on the known activities of structurally related pyrazole derivatives. The data herein is intended to serve as an illustrative example for researchers interested in the potential of pyrazole-based compounds in oncology.
This compound is a small molecule belonging to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties.[1][2][3] Many pyrazole-containing compounds exert their anticancer effects by inhibiting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).[4][5][6]
This guide compares the hypothetical cytotoxic performance of this compound against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). The performance is benchmarked against a known pyrazole-based CDK2 inhibitor, (E)-N'-(5-ethyl-1,3-dimethyl-1H-pyrazol-4-yl)-N-hydroxy-2-(naphthalen-1-yl)acetimidamide, and two standard-of-care chemotherapeutic agents, Doxorubicin and Celecoxib.
Comparative Cytotoxicity Analysis
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the compounds against the MCF-7 and A549 cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher potency. The data for the target compound is a projection based on the activity of similar pyrazole derivatives found in the literature.
| Compound | Target/Mechanism of Action | Cancer Cell Line | IC50 (µM) |
| This compound | Hypothesized: CDK2 Inhibition | MCF-7 | 8.5 |
| A549 | 12.2 | ||
| (E)-N'-(5-ethyl-1,3-dimethyl-1H-pyrazol-4-yl)-N-hydroxy-2-(naphthalen-1-yl)acetimidamide | CDK2 Inhibition | MCF-7 | 1.88[7][8] |
| A549 | 29.95[5][6] | ||
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | MCF-7 | 2.5[9] |
| A549 | > 20[9] | ||
| Celecoxib | COX-2 Inhibition, Akt and GSK3 signaling modulation | PC-3 (Prostate) | 2.5 - 5.0[2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Hypothesized mechanism of action via CDK2 inhibition.
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Protocols
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of the tested compounds.
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with this compound and comparator compounds.
Materials:
-
MCF-7 and A549 human cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile culture plates
-
This compound and comparator compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing MCF-7 or A549 cells using Trypsin-EDTA.
-
Resuspend the cells in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in complete DMEM.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubate the plates for another 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[10][11]
-
Incubate the plates for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10][11]
-
After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Gently shake the plates for 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This comparative guide provides a framework for evaluating the anticancer potential of this compound. Based on the general activity of pyrazole derivatives, it is plausible that this compound could exhibit cytotoxic effects against cancer cell lines, potentially through the inhibition of cell cycle regulators like CDK2. The provided experimental protocols offer a standardized method for testing this hypothesis and comparing its efficacy against established anticancer agents. Further in-depth studies, including enzymatic assays and in vivo models, would be necessary to fully elucidate the therapeutic potential and mechanism of action of this compound.
References
- 1. Celecoxib Reduces Colon Cancer by Inactivating Enzymes That Block Apoptosis - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
- 12. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine (CAS No. 289131-72-8). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Adherence to these guidelines is critical due to the chemical's hazardous properties.
Hazard Identification and Essential Safety Data
This compound is a solid compound classified as acutely toxic if swallowed (Acute Toxicity Category 3, Oral) and is corrosive, causing severe skin burns and eye damage. It is imperative to handle this chemical with appropriate personal protective equipment in a controlled laboratory environment.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 289131-72-8 | |
| Molecular Formula | C₇H₁₃N₃ | [1] |
| Molecular Weight | 139.20 g/mol | |
| Physical State | Solid | |
| Hazard Classifications | Acute Toxicity 3, Oral; Skin Corrosion/Irritation; Serious Eye Damage | |
| Signal Word | Danger | |
| Hazard Statements | H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. | |
| Acute Oral Toxicity (LD50) | >50 to ≤300 mg/kg (rat) (estimated for Category 3) | [2][3][4] |
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or chemical-resistant apron or coveralls should be worn to protect the skin.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.
Experimental Protocol: Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. On-site neutralization may be permissible for small quantities if allowed by institutional and local regulations, and only when performed by trained personnel.
Waste Segregation and Collection
Proper segregation is the first and most critical step to prevent dangerous chemical reactions.
-
Solid Waste:
-
Collect any unused or expired solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid chemical must also be placed in this designated solid chemical waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless their compatibility is confirmed.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.
-
On-Site Neutralization Protocol for Small Quantities (if permissible)
This protocol is adapted from procedures for neutralizing corrosive and toxic amine waste and should only be performed in a certified chemical fume hood by personnel experienced in handling hazardous chemicals.[5] A small-scale trial is recommended before proceeding with the entire batch.
Materials:
-
This compound waste
-
1M solution of a weak acid (e.g., citric acid)
-
Deionized water
-
pH meter or pH paper
-
Stir plate and magnetic stir bar
-
Ice bath
-
Appropriate PPE
Procedure:
-
Preparation: Place a beaker containing the dissolved this compound waste (dissolved in a suitable solvent, if solid) on a stir plate within an ice bath to manage the exothermic reaction. Begin gentle stirring.
-
Slow Addition of Acid: Slowly add the 1M citric acid solution to the stirring waste.
-
Temperature Monitoring: Continuously monitor the temperature of the solution. If the temperature increases by more than 10°C, pause the addition of the acid until the solution cools.
-
pH Verification: Periodically check the pH of the solution using a calibrated pH meter or pH paper.
-
Endpoint Determination: Continue the slow addition of the weak acid until the pH of the solution is between 6.0 and 8.0.[5]
-
Final Disposal of Neutralized Waste: Once neutralized, the solution may be considered non-hazardous for corrosivity, but its toxicity profile must still be considered. Consult your institution's Environmental Health and Safety (EHS) office for guidance on the final disposal of the neutralized aqueous waste. Depending on local regulations, it may be permissible for sewer disposal with copious amounts of water, or it may still require collection by a hazardous waste contractor.[6][7]
Storage and Final Disposal
-
Temporary Storage: Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA). This area must be secure, well-ventilated, and away from incompatible materials.
-
Incompatible Materials: Based on the general reactivity of amines, store this waste away from:
-
Acids (Inorganic and Organic)
-
Caustics
-
Halogenated Compounds
-
Aldehydes
-
Ketones
-
Esters
-
Alkylene Oxides
-
Phenols
-
Nitriles
-
Halogens
-
Acid Anhydrides[8]
-
-
Professional Disposal: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste. Provide a detailed inventory of the waste.
Visualized Workflows
The following diagrams illustrate the key decision-making and operational workflows for the proper disposal of this compound.
Caption: Decision workflow for disposal of this compound.
Caption: Step-by-step workflow for the on-site neutralization of small quantities of waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. PubChemLite - this compound (C7H13N3) [pubchemlite.lcsb.uni.lu]
- 2. Toxicity category rating - Wikipedia [en.wikipedia.org]
- 3. schc.org [schc.org]
- 4. essr.umd.edu [essr.umd.edu]
- 5. benchchem.com [benchchem.com]
- 6. uwb.edu [uwb.edu]
- 7. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 8. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine. Adherence to these procedures is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
This compound is a chemical compound that requires careful handling due to its potential hazards. Safety Data Sheets (SDS) indicate that this substance is harmful if swallowed and can cause severe skin burns and eye damage.[1][2][3] Therefore, the implementation of robust safety measures is not merely a recommendation but a critical component of your experimental workflow.
Essential Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This is the minimum standard of protection; specific experimental conditions may necessitate additional measures.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be required.[4] | To protect against splashes and vapors that can cause severe eye damage.[1][2][3] |
| Skin Protection | Compatible, chemical-resistant gloves.[4] Protective clothing, such as a lab coat, and closed-toe shoes are mandatory.[4] Consider anti-static and flame-resistant clothing. | To prevent skin contact, which can result in severe burns.[1][2][3] Proper glove removal technique is crucial to avoid cross-contamination.[4] |
| Respiratory Protection | A government-approved respirator is required if working outside of a certified chemical fume hood or if ventilation is inadequate.[4][5] | To prevent inhalation of vapors, mists, or gases that may be harmful. |
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Engineering Controls and Preparation:
-
Ventilation: All handling of this chemical must be conducted in a well-ventilated area, preferably within a certified chemical fume hood with adequate exhaust.[4]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Material Safety Data Sheet (MSDS): All personnel must review the SDS for this compound before commencing any work.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
3. Chemical Handling:
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]
-
Avoid Inhalation: Do not breathe vapors, mist, or gas.[1]
-
Dispensing: Use appropriate tools and techniques to minimize the generation of aerosols or dust.
-
Storage: Keep the container tightly closed when not in use. Store in a dry, cool, and well-ventilated place away from incompatible materials such as acids and strong oxidizing agents.[1][5]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Waste Disposal: Dispose of all contaminated materials and excess chemicals according to the disposal plan outlined below.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This chemical should be treated as hazardous waste. Consult local and national regulations for specific classification.
-
Containerization:
-
Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and list the chemical constituents.
-
-
Storage of Waste: Store waste containers in a designated and secure area, away from incompatible materials.
-
Disposal Route: Arrange for the disposal of the chemical waste through a licensed chemical waste disposal company. Do not discharge down the drain or dispose of with regular trash.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
